3-Bromo-2-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVXZARJCFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-methylbenzamide (CAS: 919363-09-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that the utility of a chemical intermediate is defined by its synthetic accessibility, purity, and the versatility of its reactive handles. 3-Bromo-2-methylbenzamide, a seemingly simple molecule, embodies these characteristics, positioning it as a valuable building block in the complex landscape of modern drug discovery. This guide moves beyond a simple recitation of properties; it aims to provide a comprehensive understanding of this compound, from its rational synthesis to its potential applications, grounded in established chemical principles and practical, field-proven insights. The protocols and data presented herein are designed to be a self-validating system, empowering researchers to confidently incorporate this intermediate into their synthetic workflows.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic amide with the chemical formula C₈H₈BrNO. The strategic placement of the bromine atom at the 3-position and the methyl group at the 2-position on the benzene ring, ortho to the carboxamide group, imparts specific steric and electronic properties that are crucial for its reactivity and application in synthesis.
| Property | Value | Source |
| CAS Number | 919363-09-0 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |
| InChIKey | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Predicted pKa | 15.39 ± 0.50 | [1] |
These properties suggest a compound with moderate polarity, suitable for a range of organic solvents, and a pKa that is typical for a primary amide.
Strategic Synthesis of this compound
The most logical and efficient synthetic route to this compound commences with its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis, typically proceeding through the activation of the carboxyl group.
Synthesis of the Precursor: 3-Bromo-2-methylbenzoic Acid
A reliable method for the synthesis of 3-bromo-2-methylbenzoic acid involves the ortho-lithiation of 1,3-dibromo-2-methylbenzene followed by carboxylation with dry ice (solid carbon dioxide)[2].
Experimental Protocol: Synthesis of 3-Bromo-2-methylbenzoic Acid [2]
Materials:
-
1,3-dibromo-2-methylbenzene
-
tert-Butyl lithium (t-BuLi) in pentane
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Under an inert atmosphere (Argon), dissolve 1,3-dibromo-2-methylbenzene in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of tert-butyl lithium in pentane dropwise, maintaining the temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add crushed dry ice to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature.
-
Acidify the mixture with aqueous HCl to pH 1.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 3-bromo-2-methylbenzoic acid.
Amidation of 3-Bromo-2-methylbenzoic Acid
The conversion of the carboxylic acid to the primary amide can be efficiently achieved via a two-step, one-pot procedure. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for the formation of the acyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-2-methylbenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Aqueous ammonia (NH₄OH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 3-bromo-2-methylbenzoic acid in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Amidation: Cool the reaction mixture containing the newly formed 3-bromo-2-methylbenzoyl chloride to 0 °C. Slowly add an excess of concentrated aqueous ammonia. A precipitate will form.
-
Work-up: Stir the mixture vigorously for 30 minutes. Dilute with water and extract the product with DCM.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Reaction Workflow Diagram
Caption: Synthesis of this compound.
Spectroscopic Characterization
Thorough characterization is paramount for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be complex due to the substitution pattern.
-
Amide Protons (2H): The two protons of the primary amide (-CONH₂) will likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shift can vary but is often found in the δ 5.5-8.5 ppm range.
-
Methyl Protons (3H): The three protons of the methyl group (-CH₃) will appear as a singlet, likely in the δ 2.0-2.5 ppm region, shifted downfield due to the proximity of the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the δ 165-175 ppm range.
-
Aromatic Carbons (6C): Six signals will be present in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted to a higher field compared to the others.
-
Methyl Carbon (-CH₃): This signal will appear at the highest field, typically in the δ 15-25 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3100 | N-H stretch (two bands for primary amide) | Amide (-CONH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methyl (-CH₃) |
| ~1660 | C=O stretch (Amide I band) | Amide (-CONH₂) |
| ~1600 | N-H bend (Amide II band) | Amide (-CONH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~750 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 213 and 215, respectively.
Expected Fragmentation Pattern:
-
Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) would result in an acylium ion at m/z 197/199.
-
Loss of CONH₂: Cleavage of the amide group would lead to a bromomethylphenyl cation at m/z 170/172.
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom and the amide functionality provides two key points for diversification.
Role as a Versatile Building Block
The bromine atom is a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of many pharmaceutical agents[3]. The amide group can participate in hydrogen bonding interactions with biological targets and can be further modified.
Drug Development Workflow
Caption: Role in a typical drug discovery workflow.
Potential in Kinase and PARP Inhibitor Synthesis
The benzamide scaffold is a well-established pharmacophore in the design of various enzyme inhibitors, including poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors[3]. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells[4]. Kinase inhibitors are another major class of targeted therapies that interfere with cell signaling pathways that are often dysregulated in cancer. The structural motif of this compound provides a solid foundation for the synthesis of libraries of compounds to be screened for such inhibitory activities. The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the hydrophobic pocket of the enzyme's active site, while the amide group can form crucial hydrogen bonds with the protein backbone.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, this compound should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of reactive functional groups, makes it an attractive building block for the construction of diverse molecular libraries. The insights and protocols provided in this guide are intended to facilitate its application in the synthesis of novel bioactive compounds, particularly in the pursuit of new kinase and PARP inhibitors. As with any scientific endeavor, a thorough understanding of the underlying chemistry and a commitment to safe laboratory practices are the cornerstones of success.
References
- 1. 3-Bromo-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-2-methylbenzamide chemical properties and structure
An In-depth Technical Guide to 3-Bromo-2-methylbenzamide: Properties, Synthesis, and Applications for the Research Professional
Introduction
This compound is a halogenated aromatic amide that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a strategically positioned bromine atom and a sterically influencing ortho-methyl group, makes it a valuable intermediate for constructing more complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a scaffold ripe for modification through various cross-coupling reactions and amide functional group transformations. This guide provides a detailed examination of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications, grounded in established chemical principles.
Physicochemical and Structural Characteristics
The unique arrangement of substituents on the phenyl ring dictates the physical and chemical behavior of this compound. The presence of the bromine atom and the amide group contributes to its polarity and potential for hydrogen bonding, while the methyl group influences its solubility and steric profile.
Core Properties
A summary of the key physicochemical properties is presented below. This data is essential for designing reaction conditions, purification strategies, and analytical methods.
| Property | Value | Source |
| CAS Number | 919363-09-0 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |
| InChI | InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | [1] |
| InChIKey | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Predicted pKa | 15.39 ± 0.50 | [1] |
Structural Analysis
The structure of this compound consists of a benzene ring substituted with a primary amide group, a bromine atom at the meta-position relative to the amide, and a methyl group at the ortho-position. This substitution pattern is key to its reactivity.
Caption: 2D structure of this compound.
-
¹H NMR: Would show characteristic aromatic proton signals, a singlet for the methyl group, and broad signals for the amide protons.
-
¹³C NMR: Would display distinct signals for the eight carbon atoms, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.
-
IR Spectroscopy: Key peaks would include N-H stretching bands for the primary amide (around 3100-3500 cm⁻¹) and a strong C=O stretching band (around 1650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, which is the isotopic signature of a single bromine atom in the molecule.[3]
Synthesis Methodology: A Validated Protocol
The most direct and reliable synthesis of this compound proceeds from the commercially available 3-Bromo-2-methylbenzoic acid. The process involves a two-step conversion: activation of the carboxylic acid to a more reactive intermediate, followed by amidation.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol describes the conversion of 3-Bromo-2-methylbenzoic acid to this compound via an acyl chloride intermediate.
PART 1: Formation of 3-Bromo-2-methylbenzoyl Chloride (Acid Activation)
-
System Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 3-Bromo-2-methylbenzoic acid (1.0 eq). The entire apparatus must be dried to prevent premature hydrolysis of the reagents and product.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add thionyl chloride (SOCl₂, ~2-3 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into a highly reactive acyl chloride. This activation is necessary because the carboxylic acid itself is not electrophilic enough to react directly with an ammonia source under mild conditions.[4] The inert atmosphere prevents moisture from decomposing the thionyl chloride and the resulting acyl chloride.[4]
-
-
Reaction: Gently heat the mixture to reflux (typically around 70-80 °C) and maintain for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-2-methylbenzoyl chloride is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.[4]
PART 2: Amidation to Form this compound
-
System Preparation: In a separate flask, cool an excess of concentrated ammonium hydroxide solution (NH₄OH, ~5-10 eq) in an ice-water bath.
-
Reagent Addition: Slowly add the crude 3-Bromo-2-methylbenzoyl chloride from Part 1 to the cold, stirred ammonium hydroxide solution. The addition should be controlled to manage the exothermic reaction.
-
Causality: The highly electrophilic acyl chloride reacts readily with the nucleophilic ammonia. Using a cold, concentrated solution of ammonium hydroxide provides a high concentration of the ammonia nucleophile and helps to dissipate the heat of the reaction, minimizing potential side reactions.[4]
-
-
Reaction & Precipitation: Stir the reaction mixture vigorously for 30-60 minutes as it warms to room temperature. The desired amide product, being less soluble in the aqueous medium, will precipitate as a solid.
-
Workup and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water (to remove ammonium salts) and a small amount of cold diethyl ether or hexane (to remove nonpolar impurities).
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Reactivity, Applications, and Research Potential
The true value of this compound lies in its potential as a synthetic intermediate. Its functional groups provide two key points for chemical modification.
-
Aryl Bromide Reactivity: The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position, forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prime example, enabling the linkage of various aryl or vinyl groups, a common strategy in the synthesis of bioactive molecules.[5]
-
Amide Group Chemistry: The primary amide can undergo various transformations, including dehydration to nitriles, Hofmann rearrangement to anilines, or serve as a hydrogen bond donor/acceptor in interactions with biological targets.
Applications in Drug Discovery and Materials Science:
While specific applications for this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug development.[5] Its derivatives have been investigated for a range of therapeutic targets:
-
Kinase and PARP Inhibitors: The benzamide core is present in numerous inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases.[5] this compound provides a starting point for synthesizing novel analogs for screening against these targets.
-
Cereblon (CRBN) Binders: Recent research has identified benzamide derivatives as effective non-phthalimide binders for Cereblon (CRBN), a critical E3 ligase substrate receptor used in the design of Proteolysis-Targeting Chimeras (PROTACs).[6] The development of stable, selective CRBN ligands is a major goal in the field of targeted protein degradation, and this compound represents a potential scaffold for such discovery efforts.[6]
-
Antimicrobial and Fungicidal Agents: The benzamide structure is also found in compounds with antimicrobial and fungicidal properties, suggesting potential applications in agriculture and medicine.[5]
Safety and Handling
Detailed toxicological properties for this compound have not been fully investigated.[7] However, based on data for structurally related brominated benzaldehydes and benzamides, it should be handled with care. It may cause skin, eye, and respiratory irritation.[8][9][10]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Always consult the material's specific Safety Data Sheet (SDS) before use. [9]
Conclusion
This compound is a chemical intermediate of significant strategic value for synthetic and medicinal chemists. Its well-defined structure, predictable reactivity, and straightforward synthesis from available precursors make it an attractive starting material. The potential for derivatization at both the aryl bromide and amide functionalities opens avenues for the creation of diverse chemical libraries aimed at discovering novel therapeutics, particularly in the areas of oncology and targeted protein degradation. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their research and development programs.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:919363-09-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzamide
Abstract
3-Bromo-2-methylbenzamide is a key structural motif and versatile building block in contemporary medicinal chemistry and materials science. Its utility as a precursor for more complex molecular architectures, particularly in the development of novel therapeutics, necessitates robust and scalable synthetic pathways. This guide provides a comprehensive exploration of the principal synthesis route to this compound, beginning with the strategic synthesis of its carboxylic acid precursor, 3-Bromo-2-methylbenzoic acid. We delve into the mechanistic underpinnings of key transformations, including the Sandmeyer reaction for regioselective bromination and the subsequent amidation of the carboxylic acid. Detailed experimental protocols, troubleshooting strategies, and safety considerations are presented to equip researchers and drug development professionals with the practical knowledge required for successful synthesis.
Introduction and Physicochemical Profile
The benzamide scaffold is a privileged structure in drug discovery, known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The specific substitution pattern of this compound, featuring a bromine atom and a methyl group on the aromatic ring, offers distinct advantages. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular frameworks.[1] The methyl group provides steric and electronic influence, which can be crucial for modulating binding affinity and pharmacokinetic properties. Consequently, this compound is a valuable intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and other biologically active agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 919363-09-0 | [2][3] |
| Molecular Formula | C₈H₈BrNO | [2][3] |
| Molecular Weight | 214.06 g/mol | [2] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 152-156 °C | [5][6] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis is paramount for devising an efficient synthesis. The primary disconnection for this compound is the amide C-N bond. This simplifies the target molecule into a carboxylic acid precursor, 3-Bromo-2-methylbenzoic acid , and an ammonia source. This is the most common and reliable forward-synthesis strategy.
Further disconnection of 3-Bromo-2-methylbenzoic acid reveals several potential starting materials. The C-Br bond can be retrosynthetically disconnected to 2-methylbenzoic acid , suggesting a direct bromination approach. Alternatively, the C-COOH bond can be disconnected to reveal a Grignard reagent precursor, or the entire bromo-carboxy aromatic system can be traced back to an amino-substituted precursor, such as 3-Amino-2-methylbenzoic acid , via a Sandmeyer-type transformation. The latter often provides superior regiochemical control.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 3-Bromo-2-methylbenzoic Acid
The successful synthesis of the final product hinges on the efficient and pure preparation of the 3-Bromo-2-methylbenzoic acid intermediate.[4] While several routes exist, the Sandmeyer reaction is often preferred for its high regioselectivity, avoiding the formation of unwanted isomers that can complicate purification.
The Sandmeyer Reaction Pathway
The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile, typically from a copper(I) bromide salt.[7][8] This transformation is a cornerstone of aromatic chemistry due to its broad applicability and predictable outcomes.[7]
The overall workflow involves two main stages:
-
Diazotization: The conversion of the aromatic amine (3-Amino-2-methylbenzoic acid) into an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C).[9][10]
-
Halogenation: The displacement of the diazonium group with bromide, catalyzed by copper(I) bromide (CuBr).[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [oakwoodchemical.com]
- 4. innospk.com [innospk.com]
- 5. 3-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 3-Bromo-2-methylbenzamide: Synthesis, Characterization, and Applications
Introduction: Situating 3-Bromo-2-methylbenzamide in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic value of a molecule is often defined by its potential as a versatile synthetic intermediate. This compound, a substituted aromatic amide, represents a quintessential example of such a building block. Its structure, featuring a benzamide core with ortho-methyl and meta-bromo substituents, offers a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, a robust and logical synthesis protocol, predictive characterization, and its potential as a precursor for complex molecular architectures. The bromine atom serves as a key functional "handle" for advanced cross-coupling reactions, while the amide and methyl groups modulate solubility, conformation, and metabolic stability, making this compound a molecule of significant interest.
Core Molecular and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is a solid at room temperature, with its key identifiers and computed properties summarized below. These data are critical for reaction planning, dosage calculations, and analytical method development.
| Property | Data | Reference(s) |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| CAS Number | 919363-09-0 | [1] |
| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |
| InChI Key | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Predicted pKa | 15.39 ± 0.50 | [1] |
Molecular Structure Diagram
The spatial arrangement of the atoms dictates the molecule's reactivity and interaction with biological targets. The ortho-methyl group, in particular, creates a specific steric environment around the amide functionality.
Caption: 2D structure of this compound.
Synthesis Protocol and Mechanistic Rationale
While multiple synthetic routes are conceivable, a highly reliable and scalable approach proceeds from the commercially available precursor, 3-bromo-2-methylbenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, typically achieved by activating the carboxyl group followed by amination.
The chosen two-step protocol involves the formation of an acyl chloride intermediate, which is a common and effective method for activating the carboxylic acid. Thionyl chloride (SOCl₂) is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The subsequent reaction with aqueous ammonia provides the desired primary amide.
Experimental Workflow: From Carboxylic Acid to Amide
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
PART A: Synthesis of 3-Bromo-2-methylbenzoyl chloride
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-bromo-2-methylbenzoic acid (1.0 eq).[2]
-
Solvent and Catalyst: Add a suitable inert solvent such as toluene or dichloromethane, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise via the dropping funnel at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be directed to a scrubber.
-
Reaction: Upon completion of the addition, heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.
PART B: Synthesis of this compound
-
System Preparation: Prepare a beaker with a stirred, cooled (0°C, ice bath) solution of concentrated ammonium hydroxide (~10 eq).
-
Amination: Slowly add the crude 3-bromo-2-methylbenzoyl chloride (dissolved in a minimal amount of an inert, anhydrous solvent like THF if necessary) to the cold ammonium hydroxide solution. This step is highly exothermic and a precipitate will form immediately. The slow addition is crucial to control the temperature and prevent side reactions.
-
Reaction Completion: Allow the mixture to stir for an additional 30-60 minutes in the ice bath, then warm to room temperature and stir for another hour to ensure complete reaction.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove ammonium salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Spectroscopic and Analytical Characterization (Predictive)
While a dedicated experimental spectrum for this compound is not widely published, its structure can be confidently confirmed using standard analytical techniques. The expected spectral data are predicted based on the known effects of its constituent functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The aromatic region should display three protons with complex splitting patterns (a triplet and two doublets) characteristic of a 1,2,3-trisubstituted benzene ring. The methyl group (-CH₃) should appear as a singlet at approximately 2.4-2.5 ppm. The two protons of the primary amide (-NH₂) will appear as a broad singlet, typically in the range of 5.5-7.5 ppm, whose chemical shift is highly dependent on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should reveal eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide will be the most downfield signal, expected around 168-172 ppm. The aromatic carbons will appear in the typical 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon will be the most upfield signal, expected around 20-22 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. The most characteristic peaks will be:
-
N-H Stretching: Two distinct peaks (symmetric and asymmetric stretching) for the primary amide N-H bonds in the region of 3100-3400 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption for the amide carbonyl group (Amide I band) around 1650-1680 cm⁻¹.
-
N-H Bending: An absorption for the N-H bend (Amide II band) near 1600-1640 cm⁻¹.
-
C-Br Stretching: A peak in the fingerprint region, typically 500-650 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2)⁺, which is a definitive indicator of a monobrominated compound. Common fragmentation patterns would include the loss of the amide group.
Reactivity, Synthetic Utility, and Potential Applications
The true value of this compound lies in its potential as a synthetic intermediate. Its chemical reactivity is dominated by the bromine atom and the amide functionality.
-
Cross-Coupling Reactions: The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This is the most significant aspect of its utility.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or vinyl groups, creating complex bi-aryl structures.
-
Heck Reaction: Coupling with alkenes introduces alkenyl substituents.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.
-
-
Amide Group Reactivity: The amide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also be reduced to an amine.
Applications in Drug Discovery:
The benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated benzamides, like the title compound, serve as crucial starting points for creating libraries of novel compounds for screening.[3] Its derivatives have potential in several therapeutic areas:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted benzamide core that can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[3]
-
PARP Inhibitors: The benzamide moiety is a known pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy, particularly for tumors with BRCA1/2 mutations.[3]
-
Cereblon (CRBN) Binders: Novel benzamide derivatives are being explored as non-phthalimide ligands for Cereblon, a key protein in targeted protein degradation using technologies like PROTACs (Proteolysis-targeting chimeras).[4]
By leveraging cross-coupling reactions at the bromine position, researchers can rapidly diversify the structure to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[5]
Safety and Handling
-
GHS Hazard Classification (Predicted):
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
-
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Researchers must always consult a comprehensive, institutionally approved chemical hygiene plan and perform a risk assessment before handling any new or undocumented chemical compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for 3-Bromo-2-methylbenzamide (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-2-methylbenzamide
This guide provides a detailed analysis of the spectroscopic data for this compound (C₈H₈BrNO), a substituted aromatic amide of interest to researchers in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is fundamental for confirming its synthesis, assessing its purity, and elucidating its structure. This document synthesizes predictive analysis based on established chemical principles with data from analogous structures to offer a comprehensive characterization, grounded in the pillars of scientific expertise and trustworthiness.
The structural identity of a compound is the bedrock of all subsequent research. In drug development, an unambiguous structural confirmation, provided by the orthogonal techniques of NMR, IR, and Mass Spectrometry, is not merely a procedural step but a prerequisite for advancing a candidate. This guide explains the causality behind the expected spectral features of this compound, providing field-proven protocols for data acquisition.
Molecular Structure
The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a benzene ring substituted with a bromine atom, a methyl group, and a primary amide group. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the spectroscopic output.
Starting materials for the synthesis of 3-Bromo-2-methylbenzamide
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a reliable and widely implemented synthetic route for this compound, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the conversion of the readily accessible starting material, 3-Bromo-2-methylbenzoic acid, into the target amide. This document elucidates the chemical principles, explains the causality behind experimental choices, and provides a detailed, field-proven protocol suitable for laboratory-scale synthesis. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.
Strategic Overview: Retrosynthetic Analysis
A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. The target molecule contains an amide functional group, which is most commonly formed by creating a bond between a carboxylic acid derivative and an amine.
This disconnection approach points to 3-Bromo-2-methylbenzoic acid as an ideal and commercially available starting material. The synthesis, therefore, simplifies into a two-step process: activation of the carboxylic acid, followed by amidation.
Caption: Retrosynthetic analysis of this compound.
Starting Material: 3-Bromo-2-methylbenzoic Acid
3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) is a white to off-white crystalline powder that serves as an excellent precursor for this synthesis.[1][2] Its selection is based on several key factors:
-
Structural Integrity : It already contains the required carbon skeleton and the bromo- and methyl- substituents in the correct positions on the aromatic ring.
-
Reactivity : The carboxylic acid group is readily converted into more reactive intermediates, such as an acyl chloride, facilitating nucleophilic attack.[3]
-
Commercial Availability : It is widely available from various chemical suppliers, ensuring a consistent and pure source for research and development.[2][4]
Table 1: Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | C₈H₇BrO₂ | 215.04 | 152-156 |
| 3-Bromo-2-methylbenzoyl chloride | 21900-48-1 | C₈H₆BrClO | 233.49 | N/A (Used in situ) |
| This compound | 252865-99-5 | C₈H₈BrNO | 214.06 | 168-172 |
Synthetic Pathway: From Carboxylic Acid to Benzamide
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction, which forms a stable and unreactive carboxylate-ammonium salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.
Step 1: Activation via Acyl Chloride Formation
The most common and effective method for activating a carboxylic acid is to convert it into an acyl chloride.[3][5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the convenient nature of its by-products.
Mechanism and Rationale: The reaction proceeds by nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and loss of a chloride ion. A subsequent elimination, often facilitated by a catalytic amount of N,N-dimethylformamide (DMF), releases the gaseous by-products sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6]
The key advantages of using thionyl chloride are:
-
High Reactivity : It readily converts the carboxylic acid to the highly reactive acyl chloride.
-
Gaseous By-products : The formation of SO₂ and HCl gases helps to drive the reaction to completion according to Le Châtelier's principle.[6]
-
Ease of Removal : Excess thionyl chloride can be easily removed by distillation under reduced pressure due to its low boiling point (76 °C).[6]
Step 2: Amidation of the Acyl Chloride
The generated 3-bromo-2-methylbenzoyl chloride is a potent electrophile. It is not typically isolated but is used directly (in situ) in the subsequent reaction.[7] This intermediate readily reacts with a nucleophilic amine source, such as aqueous ammonia, to form the desired this compound.
This transformation is a classic example of nucleophilic acyl substitution, often performed under conditions similar to the Schotten-Baumann reaction.[3] The reaction is typically fast and proceeds with high yield at room temperature. A base is required to neutralize the HCl by-product generated during the reaction, preventing the protonation of the ammonia nucleophile.[6]
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of 3-Bromo-2-methylbenzoyl chloride
-
Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-methylbenzoic acid (5.0 g, 23.25 mmol).
-
Reagent Addition : Under an inert atmosphere (e.g., nitrogen), carefully add thionyl chloride (5.0 mL, 68.5 mmol, ~3 equivalents) to the flask, followed by 2-3 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[6]
-
Reaction : Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-3 hours. The reaction is complete when the solid starting material has fully dissolved and the evolution of gas has ceased.[6]
-
Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Bromo-2-methylbenzoyl chloride is a light-yellow oil and is used directly in the next step without further purification.[6]
Part B: Synthesis of this compound
-
Preparation : In a separate 250 mL flask, cool 50 mL of concentrated aqueous ammonium hydroxide (28-30%) in an ice-water bath.
-
Reagent Addition : Dissolve the crude 3-Bromo-2-methylbenzoyl chloride from Part A in 20 mL of a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form immediately.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation : Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Purification : Wash the crude product on the filter with copious amounts of cold deionized water to remove any ammonium salts. Further wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Drying : Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white crystalline solid.
Process and Safety Workflow
The following diagram outlines the key stages and safety considerations for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is efficiently achieved from 3-Bromo-2-methylbenzoic acid through a robust, two-step sequence involving the formation of an acyl chloride intermediate followed by amidation. This method, utilizing thionyl chloride for acid activation, is a cornerstone of organic synthesis due to its high yields and operational simplicity. The protocol described herein provides a reliable framework for researchers requiring access to this important chemical intermediate for applications in drug discovery and development.
References
- 1. innospk.com [innospk.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 3-Bromo-2-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of chemical compounds is of paramount importance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for naming organic compounds, ensuring that a chemical name corresponds to a single, unique structure. This guide offers an in-depth exploration of the IUPAC nomenclature for 3-Bromo-2-methylbenzamide and its related isomers, providing a foundational understanding for scientists working with these and similar molecular scaffolds. Substituted benzamides are a significant class of compounds with a wide range of biological activities, making a thorough grasp of their nomenclature essential for clear communication and successful research.[1][2][3][4]
Part 1: Core Principles of IUPAC Nomenclature for Substituted Benzamides
The systematic naming of a substituted benzamide, such as this compound, follows a hierarchical set of rules established by IUPAC. These rules prioritize functional groups and ensure the lowest possible locants (numbers) for substituents on the parent structure.
Identifying the Principal Functional Group and Parent Compound
The first step is to identify the principal functional group, which determines the suffix of the name. In the case of this compound, the amide group (-CONH₂) is the highest priority functional group present.[5][6][7][8] This makes "benzamide" the parent name, derived from benzoic acid.
Numbering the Benzene Ring
Once the parent compound is identified as benzamide, the carbon atom of the benzene ring attached to the carbonyl group of the amide is assigned the number 1 position (C1). The ring is then numbered to give the substituents the lowest possible locants.
For this compound, the numbering proceeds as follows:
-
The carbon attached to the -CONH₂ group is C1.
-
Numbering clockwise or counter-clockwise, the substituents (bromo and methyl) must be assigned the lowest possible numbers.
-
Numbering in the direction that gives the methyl group position 2 and the bromo group position 3 is the correct approach.
Alphabetical Listing of Substituents
Substituents are listed in alphabetical order, regardless of their numerical position. In this case, "bromo" comes before "methyl."
Therefore, the systematic IUPAC name is This compound .
Part 2: Isomers of Bromo-methyl-benzamide
Disubstituted benzene rings can exist as three possible positional isomers: ortho (1,2), meta (1,3), and para (1,4).[9][10][11][12] For bromo-methyl-benzamide, where the benzamide moiety itself is the primary substituent, there are several possible isomers depending on the relative positions of the bromo and methyl groups on the benzene ring.
Structural Isomers and Their IUPAC Names
Below is a table summarizing the possible isomers of bromo-methyl-benzamide, along with their correct IUPAC names.
| IUPAC Name | Structure |
| 2-Bromo-3-methylbenzamide | (Structure) |
| 2-Bromo-4-methylbenzamide | (Structure) |
| 2-Bromo-5-methylbenzamide | (Structure) |
| 2-Bromo-6-methylbenzamide | (Structure) |
| This compound | (Structure) |
| 3-Bromo-4-methylbenzamide | (Structure) |
| 3-Bromo-5-methylbenzamide | (Structure) |
| 4-Bromo-2-methylbenzamide | (Structure) |
| 4-Bromo-3-methylbenzamide | (Structure) |
| 5-Bromo-2-methylbenzamide | (Structure) |
Note: The visual representation of chemical structures is crucial for understanding isomerism. Due to the text-based format, diagrams are described but not visually rendered in this table.
Visualization of the IUPAC Naming Logic
The following diagram, generated using Graphviz, illustrates the decision-making process for naming this compound according to IUPAC rules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]
- 11. byjus.com [byjus.com]
- 12. How many isomers are possible for a disubstituted benzene ? What is the relationship between them ? [allen.in]
Potential hazards and safety information for 3-Bromo-2-methylbenzamide
An In-depth Technical Guide to the Potential Hazards and Safety Information for 3-Bromo-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a halogenated aromatic amide whose toxicological properties have not been thoroughly investigated. However, available data from suppliers and chemical databases indicate that it should be handled with caution. The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures necessary for minimizing risk in a laboratory setting. Adherence to the protocols outlined herein is critical for ensuring personnel safety and maintaining a compliant research environment.
Chemical Identification and Physicochemical Properties
A clear understanding of the compound's basic properties is fundamental to safe handling.
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 919363-09-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₈BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 214.06 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (Assumed based on related compounds) | N/A |
| pKa (Predicted) | 15.39 ± 0.50 | --INVALID-LINK--[1] |
Hazard Identification and GHS Classification
According to data provided by chemical suppliers under the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns are its irritant properties.
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements (P-statements) dictates the necessary measures to prevent and respond to exposure. Key statements include:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[5][6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[5][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][5]
Caption: GHS Pictogram and associated hazard statements.
Toxicological Information
Core Insight: The most critical piece of information for researchers is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3][7] This lack of comprehensive data necessitates a conservative approach, treating the compound as potentially harmful beyond its known irritant effects.
-
Acute Effects:
-
Skin Contact: Causes irritation, which may manifest as redness and discomfort at the site of contact.[4]
-
Eye Contact: Causes serious irritation, potentially leading to redness and profuse watering.[4]
-
Inhalation: May cause irritation of the throat and respiratory tract, with symptoms like a feeling of tightness in the chest, coughing, or wheezing.[4]
-
Ingestion: Harmful if swallowed.[3][5][7] May cause soreness and redness of the mouth and throat.[4]
-
-
Chronic Effects: No data is available regarding long-term exposure, carcinogenicity, mutagenicity, or reproductive toxicity.[7]
Experimental Protocols: Safe Handling and Storage
Given the hazard profile, stringent operational protocols are mandatory. All work must be predicated on the principle of minimizing exposure.
Engineering Controls and Work Practices
The causality behind these controls is to create a physical barrier between the researcher and the chemical, preventing inhalation of dust and contact with skin or eyes.
-
Designated Work Area: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4]
-
Ventilation: Ensure the fume hood has sufficient airflow and is functioning correctly before beginning work. Mechanical exhaust is required.[3]
-
Handling: Avoid direct contact with the substance.[4] Avoid the formation and spread of dust and aerosols.[7] Use non-sparking tools where applicable.[8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[3][7] Do not eat, drink, or smoke in the work area.[3][5]
-
Contamination: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][9]
Storage Conditions
Proper storage is a self-validating system to ensure chemical stability and prevent accidental release.
-
Container: Keep the container tightly closed in its original packaging.[4]
-
Environment: Store in a cool, dry, and well-ventilated area.[3][4] Recommended storage temperatures from related compounds suggest 2-8°C or 10-25°C.[3][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[10] The compound may also be light-sensitive.[4]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to provide comprehensive protection. The choice of specific equipment must be based on a risk assessment of the planned experiment.
| PPE Category | Specification & Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[7] For procedures with a higher risk of splashes, a face shield should be worn in addition to goggles.[7][11] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[3][4] Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.[7] |
| Skin/Body Protection | A laboratory coat (flame-retardant recommended) must be worn and kept buttoned.[12] For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is advised.[12] Closed-toe shoes are mandatory.[12] |
| Respiratory Protection | All work should be done in a fume hood. If a fume hood is not available or if engineering controls fail, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., P95) must be used.[3][7] A self-contained breathing apparatus (SCBA) must be available for emergency situations.[4] |
Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures before working with the compound.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult, irregular, or has stopped, administer artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation occurs or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, consulting an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting.[5] Wash out the mouth with water, provided the person is conscious.[3][4] Call a physician or poison control center immediately.[3][5]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][5]
-
Specific Hazards: During combustion, the compound may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide (HBr).[4]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[7] Do not touch spilled material. Wear full PPE as described in Section 5. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains, soil, or surface water.[3][4]
-
Containment and Cleanup: For a solid spill, carefully sweep up or vacuum the material without creating dust and place it into a suitable, closed, and labeled container for disposal.[7] For solutions, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[4] Thoroughly clean the contaminated area afterward.[3]
Caption: A generalized workflow for responding to a chemical exposure event.
Disposal Considerations
Chemical waste must be managed to ensure the safety of personnel and the environment.
-
Waste Treatment: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[7] Do not dispose of the material into drains or the environment.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[7] All waste disposal must be in accordance with local, regional, and national regulations.[3]
References
- 1. Page loading... [guidechem.com]
- 2. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. canbipharm.com [canbipharm.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
Historical Context & Emergence in Chemical Synthesis
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 3-Bromo-2-methylbenzamide
Abstract: this compound (CAS No. 919363-09-0) has emerged from relative obscurity to become a pivotal building block in modern medicinal chemistry.[1][2] While its initial discovery is not marked by a singular breakthrough, its history is defined by its enabling role in the synthesis of complex, high-value molecules. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic methodologies, and its critical application as a key intermediate in the development of targeted therapeutics, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4] Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven protocols to provide a comprehensive resource on this important chemical entity.
The history of this compound is not that of a target molecule but of a strategic intermediate. Its appearance in the scientific and patent literature coincides with the intensified search for novel therapeutics in oncology. The specific arrangement of the bromo, methyl, and benzamide functionalities provides a unique chemical handle for constructing complex heterocyclic scaffolds. Its primary significance is inextricably linked to the development of PARP inhibitors, a class of drugs that exploit the concept of synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[5][6] The demand for efficient routes to molecules like Talazoparib necessitated the development and optimization of synthetic pathways involving key fragments like this compound.[7]
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 919363-09-0 | [1][2][8] |
| Molecular Formula | C₈H₈BrNO | [1][8] |
| Molecular Weight | 214.06 g/mol | [1][9] |
| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |
| InChI Key | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Predicted pKa | 15.39 ± 0.50 | [1] |
Characterization via standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential for confirming identity and purity post-synthesis.
Robust Synthetic Strategies
The most reliable and scalable synthesis of this compound is achieved through the direct amidation of its corresponding carboxylic acid. This method is favored due to the commercial availability and stability of the starting material, 3-Bromo-2-methylbenzoic acid.[10]
Primary Synthetic Route: Amidation of 3-Bromo-2-methylbenzoic Acid
This pathway involves the activation of the carboxylic acid group of 3-Bromo-2-methylbenzoic acid to facilitate nucleophilic attack by an ammonia source. The use of peptide coupling agents is the standard, state-of-the-art approach for this transformation, as it proceeds under mild conditions with high efficiency and minimizes side reactions.
Causality of Experimental Choices:
-
Coupling Agents (EDC/HOBt or HATU): Carbodiimides like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of HOBt or HATU traps this intermediate to form an active ester, which is less prone to side reactions (like racemization in chiral systems) and reacts cleanly with the amine. This two-stage activation is crucial for high-purity amide formation.
-
Solvent (DMF/DCM): Anhydrous polar aprotic solvents like DMF or DCM are chosen to ensure all reagents remain in solution while not participating in the reaction (unlike protic solvents).
-
Base (DIPEA): A non-nucleophilic organic base is required to neutralize the ammonium salt formed and to scavenge any acid generated during the reaction, driving the equilibrium towards product formation.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Bromo-2-methylbenzoic acid (1.0 eq)[10]
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) or EDC/HOBt (1.2 eq each)[11]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-2-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add ammonium chloride (1.2 eq) and HATU (1.2 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, DMF, and excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Critical Role in Pharmaceutical Synthesis: The Case of PARP Inhibitors
The primary industrial and academic value of this compound lies in its role as a precursor for PARP inhibitors.[3][12] PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with deficient double-strand break repair mechanisms (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and targeted cell death—a concept known as synthetic lethality.[6][13]
Talazoparib, a potent PARP inhibitor, utilizes this compound as a core structural fragment.[7] The benzamide moiety is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme, while the bromo- and methyl-substituted phenyl ring serves as an anchor point for building the rest of the complex heterocyclic structure.
Caption: Role of this compound in Talazoparib synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is limited, related benzamides and bromo-aromatic compounds may cause skin, eye, and respiratory irritation.[14] A full safety data sheet (SDS) from the supplier should be consulted before use.
Conclusion and Future Perspectives
This compound exemplifies the critical role of well-designed chemical building blocks in modern drug discovery. Its history is tied to the successful clinical translation of PARP inhibitors, and its future utility will likely expand as chemists continue to explore its reactivity in the synthesis of new molecular entities. The robust and scalable synthetic protocols available make it an accessible and valuable tool for researchers aiming to construct novel therapeutics targeting a range of diseases. As synthetic methodologies advance, the demand for such strategically functionalized intermediates is poised to grow, solidifying the importance of this compound in the synthetic chemist's toolbox.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:919363-09-0 | Chemsrc [chemsrc.com]
- 3. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 8. This compound [oakwoodchemical.com]
- 9. 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eu-opensci.org [eu-opensci.org]
- 14. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Bromo-2-methylbenzamide Derivatives: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Importance of the 3-Bromo-2-methylbenzamide Scaffold
In the landscape of modern medicinal chemistry, the benzamide moiety stands as a privileged structure, integral to a wide array of therapeutic agents. Its ability to engage in key hydrogen bonding interactions makes it a frequent component in the design of enzyme inhibitors and receptor modulators. The strategic introduction of a bromine atom and a methyl group, as in the this compound scaffold, offers a powerful platform for the development of novel therapeutics. This arrangement provides a handle for further molecular elaboration through cross-coupling reactions while the methyl group can influence conformation and metabolic stability. Derivatives of this scaffold have shown promise in various therapeutic areas, including as inhibitors of poly(ADP-ribose) polymerase (PARP) for oncology applications and as Bcr-Abl kinase inhibitors for chronic myeloid leukemia.[1] This guide provides detailed protocols for the synthesis of this compound and its subsequent derivatization, offering insights into the chemical principles that underpin these transformations.
Synthetic Strategy: From Carboxylic Acid to a Versatile Amide Intermediate
The overall synthetic strategy is a two-step process. First, the commercially available 1,3-dibromo-2-methylbenzene is converted to the key intermediate, 3-bromo-2-methylbenzoic acid. This is followed by the amidation of the carboxylic acid to yield the target this compound. This primary amide then serves as a versatile platform for further diversification, for instance, through Suzuki-Miyaura cross-coupling reactions.
Caption: Synthetic workflow from starting material to derivatives.
PART 1: Synthesis of 3-Bromo-2-methylbenzoic Acid
The synthesis of 3-bromo-2-methylbenzoic acid is efficiently achieved via ortho-lithiation of 1,3-dibromo-2-methylbenzene followed by quenching with carbon dioxide (dry ice). The methyl group directs the lithiation to the adjacent position.
Protocol 1: Synthesis of 3-Bromo-2-methylbenzoic Acid[2]
Materials:
-
1,3-Dibromo-2-methylbenzene
-
tert-Butyllithium (t-BuLi) in pentane (1.5 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 2N solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous THF (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add tert-butyllithium (1.5 M in pentane, 17 mL) dropwise to the stirred solution, maintaining the temperature below -75 °C. After the addition is complete, stir the mixture at -78 °C for 2 hours.
-
Carboxylation: Carefully add small pieces of dry ice to the reaction mixture. Allow the mixture to warm to room temperature overnight with continuous stirring.
-
Work-up: Add 5% aqueous sodium hydroxide (NaOH) solution (40 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and wash the aqueous phase with dichloromethane (2 x 10 mL) to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer to pH 1 with 2N HCl.
-
Extraction: Extract the product with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford 3-bromo-2-methylbenzoic acid as a white solid.
PART 2: Synthesis of this compound
The conversion of the carboxylic acid to the primary amide is a critical step. A robust method involves the formation of an acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia.
Protocol 2: Synthesis of this compound
Materials:
-
3-Bromo-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete (monitored by TLC).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide (3.0 eq) dropwise with vigorous stirring.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.
PART 3: Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the this compound scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heating: Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. High-performance liquid chromatography (HPLC) is suitable for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used for structural elucidation.
| Compound | Structure | Mol. Formula | MW ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3-Bromo-2-methylbenzoic acid | ![]() | C₈H₇BrO₂ | 215.04 | 7.94 (d, 1H), 7.77 (d, 1H), 7.15 (t, 1H), 2.73 (s, 3H) | 169.1, 140.2, 134.5, 132.8, 128.9, 127.6, 122.3, 21.4 | [M-H]⁻ 213.0, 215.0 |
| This compound | ![]() | C₈H₈BrNO | 214.06 | 7.6 (d, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 6.1 (br s, 1H), 5.9 (br s, 1H), 2.5 (s, 3H) | 171.2, 138.5, 134.1, 131.9, 129.3, 127.8, 122.5, 21.1 | [M+H]⁺ 214.0, 216.0 |
| 2-Methyl-3-phenylbenzamide | ![]() | C₁₄H₁₃NO | 211.26 | 7.3-7.5 (m, 8H), 6.0 (br s, 1H), 5.8 (br s, 1H), 2.3 (s, 3H) | 171.5, 141.2, 139.8, 136.4, 130.1, 129.5, 128.8, 128.4, 127.9, 127.2, 20.5 | [M+H]⁺ 212.1 |
Note: NMR and MS data for this compound and its phenyl derivative are representative and based on closely related structures and theoretical predictions. Actual experimental data may vary slightly.
Safety and Handling
-
Brominated Compounds: Brominated organic compounds can be irritants and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
t-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
-
Thionyl Chloride: This is a corrosive and lachrymatory reagent. Handle with extreme care in a fume hood.
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of diverse compound libraries for medicinal chemistry research. The protocols outlined in this guide provide a robust and reliable pathway to access this key intermediate and its derivatives. The ability to perform Suzuki-Miyaura cross-coupling reactions on this scaffold opens up a vast chemical space for exploration, facilitating the development of new therapeutic agents.
References
The Strategic Utility of 3-Bromo-2-methylbenzamide in Modern Pharmaceutical Research: Application Notes and Protocols
Introduction: The Unseen Architect in Drug Discovery
In the landscape of pharmaceutical research, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with critical, yet often unsung, molecules known as intermediates. 3-Bromo-2-methylbenzamide is a prime example of such a pivotal intermediate. While not a therapeutic agent in itself, its unique structural features make it an invaluable starting material and molecular scaffold for the synthesis of a new generation of targeted therapies.
This guide provides an in-depth look at the applications of this compound in pharmaceutical research. We will explore its role as a versatile building block, detail its application in the synthesis of potent enzyme inhibitors, and provide step-by-step protocols for the synthesis of representative compounds. The focus will be on not just the "how," but the "why"—elucidating the chemical reasoning behind the selection of reagents and reaction conditions, thereby empowering researchers to adapt and innovate.
Core Concept: The Benzamide Moiety as a Privileged Scaffold
The benzamide structure is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The amide group, in particular, is an excellent hydrogen bond donor and acceptor, allowing for critical interactions with the amino acid residues in the active sites of enzymes and receptors. The strategic placement of a bromine atom and a methyl group on the phenyl ring of this compound provides chemists with versatile handles for further chemical modification, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.
Application I: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Background: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[1][2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[3] The benzamide core is a key pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the enzyme's active site.[3][4]
Strategic Utility of this compound: The this compound scaffold provides an ideal starting point for the synthesis of potent PARP inhibitors. The amide group anchors the molecule in the nicotinamide-binding pocket of PARP, while the bromine atom at the 3-position serves as a versatile handle for introducing various substituents through cross-coupling reactions. These substituents can be designed to interact with adjacent regions of the enzyme, thereby increasing potency and selectivity.
Protocol: Synthesis of a Representative PARP Inhibitor via Suzuki Coupling
This protocol outlines a representative synthesis of a biaryl PARP inhibitor starting from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Objective: To introduce a functionalized aryl group at the 3-position of the benzamide ring.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water) is added the desired arylboronic acid (1.2 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as potassium carbonate (2.0 eq), are added to the mixture.
-
The reaction mixture is degassed and heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl benzamide derivative.
-
-
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Step 2: Further Functionalization (Example: Amide Coupling)
-
Objective: To introduce additional functionality to the coupled aryl group to enhance target engagement.
-
Procedure: (Assuming the coupled arylboronic acid contained a carboxylic acid group, now a biaryl carboxylic acid)
-
The biaryl carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
A coupling agent, such as HATU (1.1 eq), and an organic base, such as diisopropylethylamine (DIPEA) (2.0 eq), are added, and the mixture is stirred for 10 minutes.
-
The desired amine (1.2 eq) is added, and the reaction is stirred at room temperature for 2-16 hours.
-
The reaction progress is monitored by TLC/LC-MS.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, filtered, and concentrated. The final product is purified by chromatography or recrystallization.
-
-
Causality of Experimental Choices:
-
Coupling Agent (HATU): HATU is an efficient peptide coupling reagent that activates the carboxylic acid to form a highly reactive acyl-intermediate, facilitating amide bond formation.
-
Base (DIPEA): DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Visualizing the PARP Inhibition Synthesis Workflow
Caption: Synthetic workflow for a PARP inhibitor.
Visualizing the Mechanism of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality.
Application II: Development of Sirtuin 2 (SIRT2) Inhibitors
Background: Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes. SIRT2, in particular, is implicated in neurodegenerative diseases such as Huntington's and Parkinson's disease.[5] Inhibition of SIRT2 has been shown to be neuroprotective in various disease models.[6] Benzamide-containing compounds have been identified as potent and selective SIRT2 inhibitors.
Strategic Utility of this compound: The this compound scaffold can be elaborated to access novel SIRT2 inhibitors. The benzamide portion can occupy the nicotinamide binding site of SIRT2, while modifications at the 3-position can extend into other pockets of the enzyme, enhancing affinity and selectivity over other sirtuin isoforms.
Protocol: Synthesis of a 3-Substituted Benzamide-Based SIRT2 Inhibitor
This protocol describes a plausible synthesis of a SIRT2 inhibitor via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.
Step 1: Buchwald-Hartwig Amination
-
Objective: To introduce a nitrogen-containing moiety at the 3-position of the benzamide ring.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired amine or aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 90-110 °C under an inert atmosphere for 8-24 hours.
-
Monitor the reaction by TLC/LC-MS.
-
After cooling, dilute the mixture with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-amino-substituted benzamide.
-
-
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of a palladium source and a bulky electron-rich phosphine ligand is essential for the catalytic cycle of the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.
-
Quantitative Data: Representative SIRT2 Inhibitors with Benzamide Scaffolds
| Compound ID | Modification at 3-position | SIRT2 IC₅₀ (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 | Reference |
| 17k | Varied benzamide derivatives | 0.60 | >150-fold | >150-fold | [6] |
| AK-1 | Sulfonamide-based | - | - | - | [5] |
| Compound 18 | Thioether-derived | Potent | High | High | [7] |
Application III: Scaffolding for Bcr-Abl Kinase Inhibitors
Background: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML).[8] Small molecule inhibitors that target the ATP-binding site of the Bcr-Abl kinase, such as imatinib, have revolutionized the treatment of CML.[9] The development of resistance, often due to mutations in the kinase domain, necessitates the discovery of new generations of inhibitors.
Strategic Utility of this compound: 3-Halogenated benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors.[9] The this compound scaffold can be used to construct molecules that mimic the binding mode of existing inhibitors while introducing novel chemical features to overcome resistance.
Protocol: Synthesis of a Bcr-Abl Kinase Inhibitor Core Structure
This protocol outlines a key step in the synthesis of a Bcr-Abl inhibitor, demonstrating the use of the bromo-benzamide as an electrophile.
Step 1: Nucleophilic Aromatic Substitution (SNA)
-
Objective: To couple the this compound with a nucleophilic heterocyclic compound, a common feature in many kinase inhibitors.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a suitable nucleophile (e.g., an aminopyrimidine, 1.1 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat gently (e.g., 60-80 °C) and stir for 4-16 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
-
Causality of Experimental Choices:
-
Polar Aprotic Solvent: These solvents are ideal for SNAr reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Strong Base: A strong base like NaH is necessary to deprotonate the nucleophile (e.g., the amino group of aminopyrimidine), making it a potent nucleophile for attacking the electron-deficient aromatic ring.
-
Visualizing a Generic Kinase Inhibitor Synthesis
Caption: General synthesis of a kinase inhibitor scaffold.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound is a testament to the principle that the value of a chemical compound is not always in its final application, but in the potential it unlocks. Its strategic combination of a privileged benzamide scaffold and a reactive bromine handle makes it a powerful tool in the medicinal chemist's arsenal. By serving as a versatile starting point for the synthesis of targeted inhibitors of enzymes like PARP, SIRT2, and Bcr-Abl, this compound is playing a significant, albeit indirect, role in the development of next-generation therapies for cancer and neurodegenerative diseases. The protocols and principles outlined in this guide are intended to serve as a foundation for further innovation, empowering researchers to continue to build upon this versatile scaffold in the quest for new and more effective medicines.
References
- 1. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-2-methylbenzamide
Introduction: The Strategic Value of 3-Bromo-2-methylbenzamide in Heterocyclic Synthesis
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Its strategic substitution pattern—a bromine atom ortho to a methyl group and a benzamide moiety—offers multiple reactive sites for the construction of fused ring systems. The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, the amide functionality can participate in cyclization reactions, and the ortho-methyl group can be involved in intramolecular C-H activation or other transformations.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several important classes of heterocyclic compounds using this compound as a key starting material. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a reliable resource for their synthetic endeavors.
I. Synthesis of Phenanthridinones via Palladium-Catalyzed Intramolecular C-H Arylation
Phenanthridinones are a significant class of N-heterocyclic compounds present in various natural products and synthetic molecules with a wide range of biological activities, including anticancer and antiviral properties. A highly efficient method for constructing the phenanthridinone core is through palladium-catalyzed intramolecular C-H arylation of 2-bromo-N-arylbenzamides.[1][2]
Reaction Principle and Mechanistic Insights
The synthesis of phenanthridinones from 3-bromo-2-methyl-N-arylbenzamides proceeds via a domino reaction involving the formation of a C-C and a C-N bond in a single pot. The catalytic cycle, a cornerstone of modern cross-coupling chemistry, is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the 2-bromobenzamide.[1][3][4] This is followed by an intramolecular C-H activation/arylation step, leading to the formation of the phenanthridinone ring system and regeneration of the active Pd(0) catalyst. The choice of ligand is crucial in this process, as it modulates the reactivity and stability of the palladium catalyst.[4][5]
Diagram 1: Proposed Catalytic Cycle for Phenanthridinone Synthesis
Caption: Proposed catalytic cycle for phenanthridinone synthesis.
Detailed Experimental Protocol: Synthesis of a Model Phenanthridinone
This protocol describes a general procedure for the palladium-catalyzed synthesis of a phenanthridinone derivative from a 3-bromo-2-methyl-N-arylbenzamide.
Materials:
-
3-Bromo-2-methyl-N-phenylbenzamide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)
-
Potassium acetate (KOAc) (2.0 mmol)
-
Anhydrous N,N-dimethylacetamide (DMA) (10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a sealable reaction tube, add 3-bromo-2-methyl-N-phenylbenzamide (1.0 mmol), palladium(II) acetate (0.05 mmol), and potassium acetate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMA (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120-135 °C for 2-12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired phenanthridinone.
Table 1: Summary of Reaction Parameters for Phenanthridinone Synthesis
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | None | KOAc | DMA | 120-135 | 2-12 | Good to Excellent | [1][2] |
| 2 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | 10-24 | Good | [1] |
| 3 | Pd₂ (dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | High | [6] |
II. Synthesis of Quinazolinones: A Versatile Approach
Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8] While many syntheses start from 2-aminobenzamides, this compound can be a valuable precursor through an initial amination reaction followed by cyclization.
Strategy 1: Buchwald-Hartwig Amination followed by Cyclization
This two-step, one-pot approach involves an initial palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine, followed by an in-situ cyclization to form the quinazolinone ring.[5][9]
Diagram 2: Workflow for Quinazolinone Synthesis
Caption: General workflow for quinazolinone synthesis.
Detailed Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinazolinone
This protocol is adapted from general procedures for Buchwald-Hartwig amination and subsequent cyclization.[10][11]
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.05 mmol)
-
XPhos (0.1 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.1 mmol), and sodium tert-butoxide (2.5 mmol) to a reaction vial.
-
Add anhydrous toluene (10 mL).
-
Seal the vial and heat the reaction mixture at 110-120 °C for 24 hours under an argon atmosphere.[10]
-
Monitor the reaction by LC-MS for the formation of the aminated intermediate and the final quinazolinone product.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Strategy 2: Copper-Catalyzed Synthesis of Quinazolinones
Copper-catalyzed reactions offer a more economical alternative to palladium-based systems for the synthesis of N-heterocycles.[7][12] A plausible route from this compound involves a copper-catalyzed coupling with a nitrogen source, such as cyanamide, followed by intramolecular cyclization. A recent study demonstrated the synthesis of 2-amino-quinazolin-4(3H)-ones from 2-bromo-N-phenylbenzamide and cyanamide via an Ullmann cross-coupling reaction.[13] This methodology can be adapted for this compound.
Proposed Experimental Protocol: Copper-Catalyzed Synthesis of a 2-Amino-Quinazolinone
This protocol is based on the work of Li, et al. for the synthesis of 2-amino-quinazolin-4(3H)-ones.[13]
Materials:
-
This compound (1.0 mmol)
-
Cyanamide (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium tert-butoxide (KOt-Bu) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), cyanamide (2.0 mmol), CuI (0.1 mmol), and KOt-Bu (2.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Heat the mixture at 120 °C under an air atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Synthesis of Other Fused Heterocyclic Systems: Proposed Strategies
The reactivity of this compound can be further exploited to access other important heterocyclic scaffolds. The following are proposed synthetic strategies based on established methodologies for related substrates.
A. Synthesis of Phthalazinones
Phthalazinones are a class of nitrogen-containing heterocycles with a range of pharmacological activities.[7][14] A potential route to phthalazinones from this compound involves an initial oxidation of the methyl group to a carboxylic acid, followed by condensation with a hydrazine derivative.
Diagram 3: Proposed Route to Phthalazinones
Caption: Proposed synthetic pathway to phthalazinones.
B. Synthesis of Fused Pyrimidines and Triazoles
The synthesis of fused pyrimidine and triazole systems can be envisioned through multicomponent reactions or by reacting this compound with appropriate binucleophiles. For instance, reaction with guanidine or amidines could lead to fused pyrimidines, while reaction with hydrazine derivatives could potentially lead to fused pyridazines or triazoles.[14][15][16]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. This guide has provided detailed protocols and mechanistic insights for the synthesis of phenanthridinones and quinazolinones, as well as proposed strategies for accessing other heterocyclic systems. The methodologies presented herein, grounded in robust and well-documented chemical transformations, offer researchers a solid foundation for the exploration and development of novel heterocyclic entities for drug discovery and materials science.
References
- 1. Acridone synthesis [organic-chemistry.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthetic Methods of Acridone Compounds [lingzhiyuechem.com]
- 4. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. airo.co.in [airo.co.in]
- 9. Reactions of methylhydrazine and hydrazine with 8-bromo-2′-O-toluene-p-sulphonyladenosine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of 3-Bromo-2-methylbenzamide
An Application Note and Protocol for the Synthesis of 3-Bromo-2-methylbenzamide
Abstract
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this compound from its corresponding carboxylic acid. The described method proceeds via an in-situ generated acyl chloride intermediate, a robust and widely adopted strategy for amide bond formation. This guide is intended for researchers and professionals in drug development, offering in-depth explanations of the chemical principles, a detailed step-by-step procedure, safety protocols, and methods for product validation.
The Chemical Rationale: Overcoming the Acid-Base Hurdle
The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient. This is due to a rapid and competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[2][3][4] To facilitate the desired nucleophilic acyl substitution, the carboxylic acid's hydroxyl group must first be converted into a better leaving group.
The Strategy: Acyl Chloride Activation
Our protocol employs thionyl chloride (SOCl₂) as an activating agent. This reagent efficiently converts the carboxylic acid (3-Bromo-2-methylbenzoic acid) into a highly electrophilic acyl chloride intermediate.[5][6] This activation is the cornerstone of the synthesis, transforming the relatively unreactive carboxylic acid into a species that readily undergoes nucleophilic attack by ammonia.[2] The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product.
Reaction Scheme & Mechanism
The synthesis is a two-step, one-pot process:
-
Activation: 3-Bromo-2-methylbenzoic acid reacts with thionyl chloride to form 3-bromo-2-methylbenzoyl chloride.
-
Amination: The acyl chloride intermediate is then subjected to nucleophilic attack by aqueous ammonia to yield the final product, this compound.
The simplified mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement to release SO₂ and HCl, forming the acyl chloride. This intermediate then reacts with ammonia in a classic nucleophilic addition-elimination pathway to form the stable amide bond.
The Experimental Protocol
This section details the complete workflow, from reagent preparation to the final product purification.
Materials & Equipment
Reagents:
-
3-Bromo-2-methylbenzoic acid (CAS: 76006-33-2)
-
Thionyl chloride (SOCl₂) (CAS: 7719-09-7)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Ammonium hydroxide solution (NH₄OH), concentrated (28-30%) (CAS: 1336-21-6)
-
Hydrochloric acid (HCl), 1 M aqueous solution (CAS: 7647-01-0)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution (CAS: 144-55-8)
-
Sodium sulfate (Na₂SO₄), anhydrous (CAS: 7757-82-6)
-
Deionized water
-
Toluene (for recrystallization) (CAS: 108-88-3)
-
Hexanes (for recrystallization) (CAS: 110-54-3)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Reagent Data
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Bromo-2-methylbenzoic acid | 215.04[1] | 5.00 g | 23.25 | 1.0 |
| Thionyl chloride | 118.97[7] | 2.6 mL | 34.87 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| Ammonium Hydroxide (28%) | 35.05 | ~30 mL | ~450 | ~19 |
Step-by-Step Synthesis Protocol
Step 1: Formation of the Acyl Chloride Intermediate
-
Place 3-Bromo-2-methylbenzoic acid (5.00 g, 23.25 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Under a fume hood, add anhydrous dichloromethane (50 mL) to the flask and stir to dissolve the solid.
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Carefully add thionyl chloride (2.6 mL, 34.87 mmol) dropwise to the stirring solution at room temperature. (Caution: Exothermic reaction, gas evolution) .
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
Step 2: Amidation
-
Allow the reaction mixture to cool to 0 °C in an ice bath.
-
In a separate beaker, cool approximately 30 mL of concentrated ammonium hydroxide solution in an ice bath.
-
Very slowly and carefully, add the cooled reaction mixture (containing the acyl chloride) dropwise via a pressure-equalizing dropping funnel to the vigorously stirring ammonium hydroxide solution. (Caution: Highly exothermic reaction) . Maintain the temperature of the ammonia solution below 10 °C throughout the addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A precipitate of the product should form.
Step 3: Work-up and Isolation
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with additional DCM (2 x 25 mL).
-
Combine all organic layers and wash sequentially with 1 M HCl (25 mL), saturated NaHCO₃ solution (25 mL), and finally with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.
Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain pure this compound.
Safety and Handling
3.1. Hazard Analysis
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[9] Reacts violently with water to release toxic gases (HCl and SO₂).[7][9] All manipulations must be performed in a certified chemical fume hood.[10][11]
-
Concentrated Ammonium Hydroxide (NH₄OH): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Handle only in a well-ventilated area or fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
3.2. Personal Protective Equipment (PPE) Standard PPE, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves, is mandatory throughout the procedure.[10] Ensure a safety shower and eyewash station are readily accessible.[11]
3.3. Waste Disposal
-
Quench any residual thionyl chloride carefully by slowly adding it to a large volume of cold water or a basic solution under vigorous stirring in a fume hood.
-
All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[10]
Characterization and Validation
-
Appearance: White to off-white crystalline solid.
-
Yield: Typical yields for this type of reaction are in the range of 75-90%.
-
Melting Point: The melting point should be determined and compared to literature values.
-
Spectroscopic Analysis:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methyl group protons (singlet around δ 2.4-2.7 ppm), and the amide protons (two broad singlets for -NH₂).
-
¹³C NMR: Expect signals for the carbonyl carbon (~170 ppm), the aromatic carbons (including two attached to the bromine and methyl groups), and the methyl carbon.
-
IR Spectroscopy: Look for characteristic peaks for the N-H stretch (two bands around 3100-3400 cm⁻¹) and the C=O stretch (around 1650-1680 cm⁻¹).
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. innospk.com [innospk.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. drexel.edu [drexel.edu]
- 11. actylislab.com [actylislab.com]
Topic: Analytical Methods for the Detection and Quantification of 3-Bromo-2-methylbenzamide
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 3-Bromo-2-methylbenzamide
This compound is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise structure, featuring a bromine substituent ortho to a methyl group and meta to an amide, presents unique challenges and opportunities for analytical characterization. The purity and concentration of this intermediate are critical, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Therefore, robust, accurate, and reliable analytical methods are not merely a quality control checkpoint but a cornerstone of process development and validation. This guide provides detailed protocols and expert insights into the primary analytical techniques for the comprehensive characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for effective method development. These parameters dictate choices in solvents, column chemistry, and instrumental settings.
| Property | Value | Source |
| CAS Number | 919363-09-0 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [2] |
| Monoisotopic Mass | 212.97893 Da | [1] |
| Predicted pKa | 15.39 ± 0.50 | [1] |
| Predicted XLogP3-AA | 1.9 | [1][2] |
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
Principle & Expertise: Reversed-phase HPLC (RP-HPLC) is the workhorse method for the analysis of moderately polar, non-volatile compounds like this compound. The molecule's aromatic ring and amide group provide a strong chromophore, making UV detection highly effective and sensitive. A C18 stationary phase is the logical starting point, offering excellent hydrophobic retention for the benzene ring, while a gradient elution using acetonitrile and water ensures sharp peaks and the effective separation of the main analyte from potential impurities, which may have different polarities.
Experimental Protocol: RP-HPLC with UV Detection
1.1.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (analytical grade).
-
Reference Standard: this compound, >98% purity.
1.1.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a calibration curve by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
1.1.3 Sample Preparation
-
Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
1.1.4 Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or optimal wavelength determined by DAD scan) |
| Run Time | 20 minutes |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 15.1 | |
| 20 |
1.1.5 System Suitability Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
Principle & Expertise: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, and coupling it with a mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern. The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful diagnostic tool. This method is particularly useful for identifying the analyte in complex matrices and for detecting trace-level halogenated impurities.[3][4]
Experimental Protocol: GC-MS Analysis
2.1.1 Instrumentation and Materials
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade).
-
Reference Standard: this compound, >98% purity.
2.1.2 Preparation of Solutions
-
Solvent: Dichloromethane.
-
Standard Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Sample Solution: Dissolve a known amount of the sample in dichloromethane to achieve a concentration of approximately 100 µg/mL.
2.1.3 GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 350 m/z |
2.1.4 Data Analysis
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the authentic reference standard. The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the bromine isotopes.
-
Quantification: For quantitative analysis, build a calibration curve using standard solutions and perform calculations based on the peak area of a specific, non-interfering ion (e.g., the molecular ion).
GC-MS Workflow Diagramdot
References
The Strategic Utility of 3-Bromo-2-methylbenzamide in the Genesis of Novel Therapeutic Agents
Introduction: The Unassuming Power of a Substituted Benzamide
In the intricate world of medicinal chemistry, the journey from a simple starting material to a life-altering therapeutic is one of meticulous design, strategic synthesis, and profound understanding of biological mechanisms. 3-Bromo-2-methylbenzamide, a seemingly unassuming molecule, has emerged as a cornerstone in the development of innovative therapeutic agents, particularly in the realm of targeted cancer therapy. Its unique structural arrangement—a trifecta of a reactive bromine atom, a sterically influential methyl group, and a pharmacologically significant benzamide core—provides a versatile platform for the construction of complex, biologically active molecules. This guide delves into the technical applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
The benzamide moiety itself is a well-established pharmacophore, present in a wide array of approved drugs with diverse biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1] The strategic incorporation of a bromine atom on the phenyl ring opens a gateway for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This allows for the facile introduction of various aryl or heteroaryl groups, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the target therapeutic. The ortho-methyl group, while seemingly simple, plays a crucial role in influencing the conformation of the molecule, which can be critical for achieving high-affinity binding to the target protein.
Core Application: A Gateway to Potent PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central players in the cellular response to DNA damage, primarily through their role in the base excision repair (BER) pathway.[3] In cancers harboring defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethal phenotype.[4] The accumulation of unrepaired single-strand breaks, when encountered by the replication machinery, results in the formation of cytotoxic double-strand breaks that cannot be repaired in HR-deficient cells, leading to selective cancer cell death.[5]
The benzamide scaffold has been identified as a key pharmacophore in the design of potent PARP inhibitors, mimicking the nicotinamide portion of the natural PARP substrate, NAD+.[4][6] this compound serves as a critical precursor for the synthesis of complex PARP inhibitors like Talazoparib, a highly potent inhibitor approved for the treatment of certain BRCA-mutated cancers.[7]
Synthetic Workflow for PARP Inhibitor Intermediate
The following workflow outlines the key synthetic transformations starting from 3-Bromo-2-methylbenzoic acid, the precursor to this compound, leading to a key intermediate for PARP inhibitor synthesis.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 3. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
Application Notes and Protocols: A Researcher's Guide to the Functionalization of 3-Bromo-2-methylbenzamide
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of innovation. 3-Bromo-2-methylbenzamide is a particularly valuable starting material, offering a handle for diversification through its bromine atom. The presence of the ortho-methyl and amide functionalities introduces both steric and electronic factors that require careful consideration in protocol design. This guide provides an in-depth exploration of robust and field-proven protocols for the functionalization of this versatile molecule, with a focus on the underlying principles that govern reaction success. We will delve into key palladium-catalyzed cross-coupling reactions and other transformations, offering not just step-by-step instructions, but also the scientific rationale behind the choice of catalysts, ligands, and conditions.
The Challenge and Opportunity of Steric Hindrance
The ortho-methyl group in this compound presents a steric challenge that can impede the approach of the catalyst and coupling partners. This steric hindrance can slow down or even inhibit key steps in the catalytic cycle, such as oxidative addition.[1] However, modern advancements in ligand design have transformed this challenge into an opportunity for selective and efficient synthesis. Bulky, electron-rich phosphine ligands have been developed that not only facilitate reactions with sterically demanding substrates but can also influence the reaction's outcome.[2][3]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)–C(sp²) bonds, offering a mild and versatile method for introducing new aryl or vinyl groups.[1][4] For a sterically hindered substrate like this compound, the choice of ligand is paramount to achieving high yields and preventing side reactions like hydrodehalogenation.
Mechanistic Insight: The Role of the Palladium Catalyst and Ligand
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The steric bulk of the ortho-methyl group on this compound primarily affects the initial oxidative addition step. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos, are particularly effective in this context.[3][5] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily access the sterically encumbered C-Br bond.[5]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is optimized for sterically hindered aryl bromides.[6][7]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by toluene (to a concentration of ~0.1 M) and a small amount of degassed water (10% v/v of toluene).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that facilitates oxidative addition to the sterically hindered C-Br bond.[3][5] |
| Base | K₃PO₄ | A strong base is often required to facilitate the transmetalation step with hindered substrates. |
| Solvent | Toluene / Water | A biphasic solvent system can enhance the solubility of the base and boronic acid. |
| Temperature | 100 °C | Elevated temperature is typically necessary to overcome the activation barrier for sterically hindered substrates. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a broad range of amines and aryl halides.[2][8] As with Suzuki coupling, the success of this reaction with this compound hinges on the use of appropriate bulky phosphine ligands.
Mechanistic Insight: Overcoming Steric and Electronic Hurdles
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The ortho-methyl group can hinder both the initial oxidative addition and the final reductive elimination step. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been specifically designed to promote these challenging steps in sterically demanding systems.[9]
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
A general workflow for performing a Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol utilizes a modern, highly active catalyst system suitable for hindered substrates.[2][10]
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 equiv) to the tube.
-
Add anhydrous toluene (to ~0.2 M), followed by morpholine (1.2 equiv).
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue via flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination for hindered substrates.[9] |
| Base | NaOtBu | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Toluene | Anhydrous, non-polar aprotic solvents are generally preferred. |
| Temperature | 100-110 °C | Higher temperatures are often necessary to drive the reaction to completion with hindered substrates. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[11][12] Copper-free conditions are often preferred to avoid the homocoupling of the alkyne (Glaser coupling).
Mechanistic Insight: A Copper-Free Approach
The traditional Sonogashira reaction employs both palladium and copper catalysts. However, copper-free variants have been developed that are highly effective.[11] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with the alkyne (which is deprotonated by a base) and subsequent reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: 3-Bromo-2-methylbenzamide as a Strategic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-2-methylbenzamide, a versatile and strategically important building block in organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom ortho to a methyl group and meta to a primary amide, presents both opportunities and challenges in molecular construction. We will elucidate its utility in cornerstone reactions such as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, we will contextualize its significance in medicinal chemistry, particularly as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer therapeutics.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and field-proven advice to leverage the full synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of this compound
This compound is more than a simple halogenated aromatic. Its utility is defined by the interplay of its three key functional components:
-
The Bromine Atom: Positioned at the 3-carbon, it serves as a highly effective reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental transformations in modern synthesis.[3]
-
The Ortho-Methyl Group: The methyl group at the 2-position introduces significant steric hindrance around the bromine atom. This steric shield influences the reactivity and requires careful selection of catalysts and ligands to achieve high conversion rates. It also imparts specific conformational properties to the final products, which can be crucial for biological activity.
-
The Meta-Amide Group: The primary amide (-CONH₂) is a common pharmacophore found in numerous biologically active molecules.[1][4] It can participate in hydrogen bonding and other non-covalent interactions within biological targets. Its presence makes this compound an ideal starting material for drug discovery programs, as the amide can either be retained in the final structure or serve as a synthetic precursor for other functional groups.
This combination of features makes this compound a particularly valuable precursor for complex molecular architectures, most notably in the synthesis of PARP inhibitors like Niraparib, which are used to treat specific types of cancers.[5][6]
Caption: Key structural features of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are indispensable tools for constructing complex organic molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[7][8][9] This reaction is fundamental for synthesizing biaryl and substituted aromatic scaffolds present in many pharmaceuticals.
Reaction Principle: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. Key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[7][10] The presence of a base is crucial for activating the organoboron species to facilitate the transmetalation step.[7][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol & Optimization Data
The steric hindrance from the ortho-methyl group on this compound necessitates careful optimization. The choice of palladium source, ligand, base, and solvent are all critical for achieving high yields.
| Parameter | Recommended Conditions | Rationale / Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable sources of Pd(0) in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) source.[8] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition to the sterically hindered aryl bromide and the subsequent reductive elimination step. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.1-1.5 equiv) | A slight excess is used to drive the reaction to completion. Pinacol esters often offer greater stability and solubility. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) | An inorganic base is essential for activating the boronic acid for transmetalation.[7] K₃PO₄ is often effective for hindered substrates. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system is common, though anhydrous conditions with a strong base can also be effective.[10] |
| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, especially for challenging substrates. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11] This transformation is invaluable in medicinal chemistry, as the N-aryl moiety is a prevalent feature in pharmaceuticals.[12]
Reaction Principle: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[11][13] Key steps involve oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.[11][12]
Causality Behind Experimental Choices: The ortho-methyl group in this compound poses a significant steric challenge for the incoming amine nucleophile.[12] Overcoming this requires the use of sterically demanding, electron-rich phosphine ligands. These ligands form bulky palladium complexes that promote the difficult reductive elimination step, which is often rate-limiting for hindered substrates.[12]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol & Optimization Data
| Parameter | Recommended Conditions | Rationale / Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and reliable Pd sources that form the active Pd(0) catalyst in situ.[13] |
| Ligand | XPhos, tBuXPhos, BrettPhos | Highly hindered biaryl phosphine ligands are essential to facilitate C-N reductive elimination from the sterically congested palladium center.[12][14] |
| Amine | Primary or secondary amine (1.2-1.5 equiv) | A moderate excess ensures complete consumption of the limiting aryl bromide. |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[13] NaOtBu is a common choice. |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 90-120 °C | Elevated temperatures are typically required to drive the reaction, especially the reductive elimination step for hindered substrates. |
Application in Medicinal Chemistry: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[15] PARP inhibitors have emerged as a breakthrough class of anti-cancer drugs, particularly for cancers with mutations in the BRCA1/2 genes, by inducing a state of "synthetic lethality".[1][16] The benzamide moiety is a known key pharmacophore in many potent PARP inhibitors.[1][15]
This compound is a crucial building block for the PARP inhibitor Niraparib .[5][6] While various patented routes exist, a convergent synthesis strategy can employ a Suzuki-Miyaura coupling as the key bond-forming step, demonstrating the utility of our title compound.
Caption: Key Suzuki coupling in a hypothetical Niraparib synthesis.
This key step constructs the central biaryl core of the molecule. The methyl and amide groups of the original building block are strategically positioned in the final structure to interact with the target enzyme.
Detailed Experimental Protocols
Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 3-aryl-2-methylbenzamide derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 3-(alkyl/arylamino)-2-methylbenzamide derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol% Pd)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube or vial equipped with a stir bar.
-
Reagent Addition: Add this compound and anhydrous toluene. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe after sealing the vessel.
-
Inert Atmosphere (if not using a glovebox): If not using a glovebox, add the solids to the flask, seal with a septum, and purge with an inert gas as described in Protocol 1 before adding the solvent and liquid amine.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and versatile building block whose true potential is unlocked through a deep understanding of its steric and electronic properties. Its successful application in demanding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is highly dependent on the rational selection of advanced catalyst systems. The strategic importance of this compound is underscored by its role in the synthesis of life-saving therapeutics like PARP inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively and efficiently utilize this compound in the creation of novel and complex molecular architectures.
References
- 1. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: A Strategic Guide to Screening the Biological Activity of 3-Bromo-2-methylbenzamide Derivatives
Abstract
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the cornerstone of numerous therapeutic agents.[1][2] This guide provides a comprehensive framework for the systematic screening of novel 3-Bromo-2-methylbenzamide derivatives to identify and characterize their biological activities. We present a strategic, multi-tiered approach, beginning with broad-spectrum primary screens for anticancer and antimicrobial potential, followed by guidance on secondary and mechanistic assays to deconvolve promising "hit" compounds. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, data interpretation strategies, and the causal logic behind experimental design, ensuring a robust and efficient discovery campaign.
Introduction and Rationale: Why Screen this compound Derivatives?
Benzamide derivatives are a significant class of compounds in drug discovery, exhibiting a wide array of pharmacological activities.[1] Extensive research has demonstrated their potential as anticancer agents, often by disrupting critical cellular processes like microtubule dynamics or through epigenetic modifications.[1][3][4] For instance, certain benzamides function as Histone Deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy.[3][4] Others have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[5] Furthermore, the versatile chemistry of the benzamide core allows for the exploration of antibacterial and other therapeutic applications.[6][7]
The this compound core provides a unique chemical scaffold for library synthesis. The bromine and methyl substitutions offer specific steric and electronic properties that can be systematically modified to explore structure-activity relationships (SAR). Screening a library of such derivatives is a rational approach to discovering novel lead compounds for therapeutic development. This guide outlines a validated workflow to prosecute such a screening campaign effectively.
High-Throughput Screening (HTS) Strategy: A Phased Approach
A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary and mechanistic studies. The goal of the primary screen is to test a large number of compounds to identify "hits"—compounds that show a desired biological effect.[8][9] This is typically performed at a single high concentration. Subsequent re-screening and dose-response studies confirm these hits and eliminate false positives.[9]
Caption: High-level workflow for a typical screening campaign.
Primary Screening Protocols
The following protocols are designed for initial screening in 96-well or 384-well formats, which are amenable to automation and high-throughput processing.[8][10]
Protocol 1: In Vitro Anticancer Cell Proliferation (MTT Assay)
This protocol assesses the ability of the derivatives to inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method that measures cell viability based on the metabolic activity of mitochondria. It has been widely used to evaluate the anti-proliferative activity of benzamide derivatives.[3][4][11]
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in signal in treated wells compared to controls indicates cytotoxicity or cytostatic activity.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Test compounds (10 mM stock in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a dilution series of your test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. For a primary screen, a single final concentration of 10 µM is common.[9]
-
Plate Layout (Self-Validating):
-
Vehicle Control: Wells with cells + medium containing DMSO (0.5%). This represents 100% viability.
-
Test Compound: Wells with cells + medium containing the test derivative.
-
Positive Control: Wells with cells + medium containing a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells). This is for background subtraction.
-
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay & Data Acquisition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Purple formazan crystals should be visible in viable cells.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered primary hits and should be advanced to dose-response studies to determine their IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. The broth microdilution method is a standard and efficient way to screen for novel antimicrobial agents.[6][12]
Causality: This is a functional assay that directly measures the ability of a compound to prevent bacterial replication.[13] The absence of turbidity (cloudiness) in the broth, which indicates bacterial growth, is the primary endpoint.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (10 mM stock in DMSO)
-
Positive control (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well U-bottom plates
Step-by-Step Methodology:
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Wells 11 and 12 will serve as controls.
-
-
Bacterial Inoculum Preparation:
-
Grow bacteria overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to wells 1 through 11.
-
Plate Layout (Self-Validating):
-
Test Wells (1-10): Compound dilution series + bacteria.
-
Growth Control (Well 11): Bacteria + medium + DMSO (vehicle). This well should show turbidity.
-
Sterility Control (Well 12): Medium only. This well should remain clear.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Visually inspect the plate for turbidity. The MIC is the lowest compound concentration where no visible growth is observed.
-
Alternatively, read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the control.
-
Hit Confirmation and Secondary Screening Cascade
Primary hits must be rigorously validated. The following workflow illustrates a logical progression from hit confirmation to initial mechanism of action (MoA) studies for an anticancer hit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-2-methylbenzamide
Welcome to the technical support center for the purification of 3-Bromo-2-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning your purification workflow.
Q1: What are the most likely impurities in my crude this compound?
Understanding potential impurities is the first step toward their removal. In a typical synthesis where 3-bromo-2-methylbenzoic acid is activated and reacted with an ammonia source, you can expect:
-
Unreacted Starting Materials : The most common impurity is the starting material, 3-bromo-2-methylbenzoic acid.[1][2] Due to its acidic nature, it dramatically alters the solubility profile of the crude product.
-
Coupling Reagent By-products : If you are using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), their corresponding urea by-products (e.g., dicyclohexylurea, DCU) will be present.[3] These are often sparingly soluble in many organic solvents and can sometimes be removed by filtration.
-
Side-Reaction Products : Depending on the reaction conditions, minor side products from undesired chemical pathways may also be formed.[3]
Q2: I have my crude solid. What is the very first purification step I should take?
For nearly all syntheses of this type, a liquid-liquid extraction (also known as an acidic/basic work-up) is the most effective initial purification step.[3] This process is designed to rapidly remove the bulk of acidic or basic impurities. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with aqueous base and/or acid, you can selectively pull charged impurities into the aqueous layer, leaving your more neutral product behind.[3][4]
Q3: How do I choose between Column Chromatography and Recrystallization?
The choice depends on the nature of the impurities and the required scale.
-
Recrystallization is ideal when your crude product is highly crystalline and the impurities have different solubility profiles from your desired compound.[5][6] It is often faster and more scalable than chromatography for achieving high purity of solid materials.
-
Column Chromatography is the more versatile technique, capable of separating compounds with very similar properties based on their differential adsorption to a stationary phase.[7][8] It is the method of choice when recrystallization fails, when impurities are non-crystalline (oils), or when you need to separate multiple components from a complex mixture.[8]
Q4: How can I assess the purity of my final product?
A multi-faceted approach is best.
-
Thin-Layer Chromatography (TLC) : A quick and indispensable tool to check for the presence of impurities. A single, well-defined spot is a good indication of high purity.[3]
-
High-Performance Liquid Chromatography (HPLC) : This technique provides high-resolution separation and allows for quantitative purity analysis (e.g., >99% purity by peak area).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can reveal the presence of impurities that may not be visible by other methods.[3]
General Purification Workflow
The diagram below outlines a standard, logical workflow for taking crude this compound to a final, high-purity solid.
Caption: General purification workflow from crude mixture to pure product.
Troubleshooting Guide: Recrystallization
Q: My compound "oiled out" instead of forming crystals. What should I do?
-
Symptom : A liquid, often oily layer separates from the solution upon cooling instead of solid crystals.
-
Possible Cause(s) :
-
The solution is cooling too rapidly, preventing the ordered arrangement of molecules into a crystal lattice.
-
The boiling point of the solvent is too high, causing the compound to melt and come out of solution above its own melting point.
-
The presence of significant impurities is disrupting crystal formation.
-
-
Suggested Solution(s) :
-
Re-heat the solution until the oil fully redissolves. Allow it to cool much more slowly. You can insulate the flask with glass wool or leave it on a hot plate with the heat turned off to slow the cooling rate.
-
Add a slightly larger volume of the hot solvent to ensure the saturation point is reached at a lower temperature.
-
If slow cooling fails, consider a different solvent or a two-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise until cloudy, then heat to clarify and cool slowly).
-
Q: I don't see any crystals forming, even after the solution has cooled to room temperature.
-
Symptom : The solution remains clear with no solid formation.
-
Possible Cause(s) :
-
Too much solvent was added, and the solution is not saturated.
-
The compound is highly soluble in the solvent even at low temperatures.
-
-
Suggested Solution(s) :
-
Try to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface or add a "seed crystal" from a previous pure batch.
-
If induction fails, boil off some of the solvent to increase the concentration and attempt to cool again.
-
Place the flask in an ice-water bath to further decrease the compound's solubility.[6]
-
If none of these work, the chosen solvent is likely inappropriate. Evaporate the solvent and start again with a different one.
-
Caption: Troubleshooting logic for common recrystallization problems.
Troubleshooting Guide: Column Chromatography
Q: My compounds are not separating on the column (Rf values are too close).
-
Symptom : Fractions collected contain a mixture of the desired product and impurities, as confirmed by TLC.
-
Possible Cause(s) :
-
The eluent (solvent system) is too polar, causing all compounds to move too quickly up the TLC plate and through the column.
-
The eluent is not polar enough, and all compounds are staying at the baseline.
-
The chosen stationary phase (e.g., silica gel) is not providing adequate separation for this class of compounds.
-
-
Suggested Solution(s) :
-
Optimize the eluent system using TLC first. Aim for an Rf value of ~0.3 for your target compound. If your initial system was 20% Ethyl Acetate in Hexane, try decreasing the polarity to 10% or 15%.
-
Use a gradient elution. Start with a less polar solvent system to elute the less polar impurities, then gradually increase the polarity of the eluent to wash your desired product off the column.[8]
-
Ensure the column is packed properly and not overloaded. The amount of silica gel should be at least 40-50 times the weight of the crude mixture for good separation.[3]
-
Q: The bands on my column are streaking or tailing instead of moving as tight bands.
-
Symptom : The compound appears as a long smear rather than a compact band as it moves down the column.
-
Possible Cause(s) :
-
The crude sample was loaded onto the column in too much solvent or a solvent that is too polar.
-
The compound is too polar for the silica gel and is interacting very strongly.
-
The column was not packed uniformly, leading to channeling.
-
-
Suggested Solution(s) :
-
Always dissolve the crude sample in the minimum amount of solvent for loading.[3] If the sample is not soluble in the eluent, use a slightly more polar solvent (like dichloromethane) but keep the volume as small as possible.
-
Consider adding a small amount (~0.5-1%) of a modifier to your eluent. For an acidic compound (like residual starting material), adding a little acetic acid can help. For a basic compound, a little triethylamine can prevent tailing.
-
Take care when packing the column to create a uniform, dense bed of silica free of air bubbles or cracks.
-
Caption: Troubleshooting logic for common column chromatography issues.
Experimental Protocols
Protocol 1: Work-up using Liquid-Liquid Extraction
This procedure is designed to remove acidic and basic impurities from the crude reaction mixture.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a separatory funnel.
-
Basic Wash (to remove acidic impurities) : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Shake vigorously, venting frequently to release any CO₂ pressure. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash.
-
Acidic Wash (to remove basic impurities) : Add a 1 M aqueous solution of citric acid or dilute HCl.[3][4] Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer.
-
Brine Wash and Drying : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.[3] Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Concentration : Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified.[3]
Protocol 2: Purification by Recrystallization
This protocol assumes you have a crude solid product after an initial work-up.
-
Solvent Selection : Test the solubility of a small amount of your crude product in various solvents (see table below). The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[5]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling (using a hot plate and stirring). Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Cooling and Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry on the filter under vacuum.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Hexane / Ethyl Acetate | Low to Medium | ~69-77 | A common, effective mixture. Start with mostly hexane and add ethyl acetate to dissolve. |
| Ethanol | High | 78 | A good general-purpose solvent for moderately polar compounds. |
| Isopropanol | Medium-High | 82 | Similar to ethanol, but slightly less polar and higher boiling. |
| Toluene | Low | 111 | Good for less polar compounds; high boiling point allows for slow cooling. |
| Acetone / Hexane | Medium | ~56-69 | A two-solvent system that works well when the compound is soluble in acetone but not hexane. |
Protocol 3: Purification by Column Chromatography
This protocol describes a standard silica gel flash chromatography procedure.
-
Column Packing (Slurry Method) : Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3] In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane). The weight of silica should be 40-50 times the weight of the crude sample.[3] Pour the slurry into the column and gently tap to ensure even packing. Open the stopcock to drain some solvent until the level is just above the silica bed. Never let the column run dry.[3]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica bed. Open the stopcock and allow the sample to absorb onto the silica.
-
Elution and Fraction Collection : Carefully add the eluent to the top of the column. Using gentle air pressure (flash chromatography) or gravity, begin collecting fractions in test tubes.[8] Monitor the elution process by collecting small samples from the eluting solvent and spotting them on a TLC plate.
-
Product Isolation : Once the TLC analysis shows which fractions contain your pure product, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, 3-bromo-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-bromo-N,N-bis(2-cyanoethyl)-2-methylbenzamide | C14H14BrN3O | CID 65573258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemigran.com [chemigran.com]
- 8. 3-Bromo-2-fluoro-N-[(2-methylphenyl)methyl]benzamide CAS#: 1977733-40-6 [m.chemicalbook.com]
Common side products in the synthesis of 3-Bromo-2-methylbenzamide and their avoidance
Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic route and achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and direct synthetic strategies commence with 3-bromo-2-methylbenzoic acid. The primary challenge lies in the efficient formation of the amide bond. Two principal methods are employed for this transformation:
-
Activation of the Carboxylic Acid with Thionyl Chloride: This classic method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with ammonia.
-
Carbodiimide-Mediated Coupling: This approach utilizes coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), to facilitate the direct reaction between the carboxylic acid and an ammonia source.
An alternative, though less direct route, involves the introduction of the bromo substituent at a later stage via a Sandmeyer reaction on an appropriate amino precursor.
Q2: I am observing a significant amount of unreacted 3-bromo-2-methylbenzoic acid in my final product. How can I improve the conversion?
This is a common issue that can stem from several factors depending on your chosen synthetic route.
-
For the Thionyl Chloride route: Incomplete conversion to the acyl chloride or insufficient reaction time with the ammonia source can be the culprit. Ensure your thionyl chloride is fresh and the reaction is performed under strictly anhydrous conditions.
-
For Carbodiimide Coupling: The activation of the carboxylic acid may be inefficient. Ensure you are using the correct stoichiometry of the coupling reagent and base. The presence of water can also hydrolyze the activated intermediate back to the starting carboxylic acid.[1]
For both methods, a basic aqueous workup (e.g., washing the organic layer with a saturated sodium bicarbonate solution) is highly effective at removing unreacted carboxylic acid from the crude product mixture.
Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?
The nature of the impurities is intrinsically linked to the synthetic method employed.
-
Thionyl Chloride Route: Besides unreacted starting material, potential side products include symmetrical anhydrides formed from the reaction of the acyl chloride with the carboxylate salt.
-
Carbodiimide Coupling Route: The most notorious side product is the N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate.[2][3] This impurity can be particularly challenging to separate due to its similar polarity to the desired amide product. Byproducts from the coupling reagent itself (e.g., dicyclohexylurea (DCU) if DCC is used) are also common.[4]
-
Sandmeyer Route: Biaryl compounds are known byproducts of the radical mechanism of the Sandmeyer reaction.[5]
Troubleshooting Guide: Common Side Products and Their Avoidance
This section provides a detailed analysis of the common side products encountered in the primary synthetic routes to this compound and offers strategies for their mitigation.
Route 1: Synthesis via Acyl Chloride Formation with Thionyl Chloride
This method is valued for its cost-effectiveness and the high reactivity of the acyl chloride intermediate. However, this reactivity can also lead to side product formation if not properly controlled.
Diagram: Synthesis of this compound via Thionyl Chloride
Caption: Reaction scheme for the synthesis of this compound via the acyl chloride intermediate.
Common Side Product: Symmetrical Anhydride
-
Formation Mechanism: If the reaction conditions are not strictly anhydrous, or if a base is used that can deprotonate the starting carboxylic acid, the resulting carboxylate can act as a nucleophile and attack the highly electrophilic acyl chloride, forming a symmetrical anhydride.
-
Avoidance Strategies:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Order of Addition: Add the thionyl chloride to the carboxylic acid and allow the acyl chloride formation to go to completion before introducing the ammonia source. This minimizes the concentration of carboxylate available to react with the acyl chloride.
-
Temperature Control: Perform the reaction at a controlled temperature as recommended by established protocols.
-
-
Purification:
-
Aqueous Workup: The anhydride can be hydrolyzed back to the carboxylic acid by washing with a basic aqueous solution. The resulting carboxylate can then be removed by extraction.
-
Chromatography: If the anhydride persists, it can typically be separated from the desired amide product by column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Inert and easy to remove. |
| Temperature | 0 °C to reflux, depending on the protocol | Controls the reaction rate and minimizes side reactions. |
| Workup | Quench excess SOCl₂ carefully, followed by basic aqueous wash | Removes acidic impurities and unreacted starting material. |
Route 2: Carbodiimide-Mediated Amide Coupling
This route offers milder reaction conditions and avoids the handling of corrosive thionyl chloride. However, it is prone to the formation of N-acylurea byproducts.
Diagram: Carbodiimide Coupling and N-Acylurea Formation
Caption: Competing reaction pathways in carbodiimide-mediated amide synthesis.
Common Side Product: N-Acylurea
-
Formation Mechanism: The carboxylic acid reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[3] This intermediate is intended to be intercepted by the amine (ammonia). However, it can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[2][6][7] This side reaction is particularly problematic with sterically hindered substrates or when the nucleophilicity of the amine is low.
-
Avoidance Strategies:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended.[1] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still sufficiently reactive towards the amine. This strategy significantly suppresses the formation of N-acylurea.[3][8]
-
Pre-activation: Activating the carboxylic acid with the coupling reagent and additive for a short period before adding the amine can sometimes be beneficial. However, prolonged pre-activation can lead to the accumulation of the N-acylurea.
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or DCM are commonly used.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize the rate of the rearrangement reaction.[1]
-
-
Purification:
-
Aqueous Extraction: If a water-soluble carbodiimide like EDC is used, the resulting urea and N-acylurea byproducts are also water-soluble and can be largely removed by aqueous extraction.[3]
-
Column Chromatography: This is often necessary for complete removal of the N-acylurea, which can have a similar polarity to the desired product. Careful selection of the eluent system is crucial.
-
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | EDC, in conjunction with HOBt or OxymaPure | Minimizes N-acylurea formation and racemization. |
| Base | Non-nucleophilic base like DIPEA or NMM | Prevents side reactions with the activated carboxylic acid. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and inert under reaction conditions. |
| Workup | Aqueous wash with dilute acid and base | Removes unreacted starting materials and water-soluble byproducts. |
Alternative Route: The Sandmeyer Reaction
The Sandmeyer reaction can be a powerful tool for introducing a bromine atom onto an aromatic ring, starting from the corresponding primary amine.[5][9][10][11] In the context of this compound synthesis, one could envision starting from 3-amino-2-methylbenzamide.
Diagram: Sandmeyer Reaction for Bromination
Caption: Synthesis of this compound via the Sandmeyer reaction.
Potential Side Products and Challenges:
-
Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl impurities through the coupling of two aryl radicals.[5]
-
Phenol Formation: If water is present, it can act as a nucleophile and react with the diazonium salt to form the corresponding phenol (3-hydroxy-2-methylbenzamide).
-
Incomplete Diazotization or Decomposition: Diazonium salts can be unstable, and incomplete reaction or decomposition can lead to a mixture of products.
Avoidance and Troubleshooting:
-
Low Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Careful Control of Reagents: The stoichiometry of sodium nitrite and the acid should be carefully controlled.
-
Efficient Copper(I) Catalyst: The use of a fresh and active copper(I) bromide catalyst is crucial for the efficient conversion of the diazonium salt to the desired aryl bromide.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thionyl Chloride
-
To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid) under an inert atmosphere, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous DCM and add this solution dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia or a solution of ammonia in an appropriate organic solvent.
-
Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
-
To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous DMF (5-10 mL per gram of acid) under an inert atmosphere, add HOBt (1.1 eq) and EDC.HCl (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of ammonia (e.g., ammonium chloride with a non-nucleophilic base like DIPEA, or a solution of ammonia in an organic solvent) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove any N-acylurea byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. byjus.com [byjus.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-methylbenzamide
Introduction
Welcome to the technical support guide for the synthesis of 3-Bromo-2-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis. This guide is based on established chemical principles and field-proven insights to address common challenges encountered during this specific amide formation.
The synthesis of this compound typically starts from 3-Bromo-2-methylbenzoic acid.[1][2][3][4] The primary challenge in this amide synthesis is the direct reaction between a carboxylic acid and an amine, which is often hindered by an acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5][6][7][8] To overcome this, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine.[9][10][11][12][13]
This guide will explore common methods for this activation and provide solutions to frequently encountered problems.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common problems in amide synthesis. Several factors can contribute to this issue.[14]
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Carboxylic Acid Activation | The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an active ester) is inefficient. This is the crucial first step in many amidation protocols.[6][9] | Option A (Acyl Chloride Route): Ensure your activating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride) is fresh and used in appropriate stoichiometry. The reaction to form the acyl chloride may require heating.[9][15][16] A catalytic amount of DMF can sometimes accelerate this reaction.[] Option B (Coupling Agent Route): If using a coupling agent (e.g., DCC, EDC), ensure it is fully dissolved and that the reaction temperature is appropriate. These reactions often run well at room temperature.[9][18][19] |
| Amine Protonation | If an acyl chloride is used, the reaction will produce hydrochloric acid (HCl) as a byproduct. This acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[14][20][21][22] | Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture to neutralize the HCl as it forms.[9] Typically, at least one equivalent of the base is required. |
| Hydrolysis of Acyl Chloride | Acyl chlorides are highly reactive and can be hydrolyzed back to the unreactive carboxylic acid by any moisture present in the reaction.[14][20] | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Competing Acid-Base Reaction | As mentioned, direct mixing of the carboxylic acid and amine leads to the formation of an ammonium salt, which is unreactive towards amide formation unless heated to high temperatures (>100°C), which may not be suitable for all substrates.[5][7][18] | Employ a carboxylic acid activation method (acyl chloride formation or use of a coupling agent) to circumvent this initial acid-base reaction.[6][9] |
| Steric Hindrance | The methyl group at the 2-position of the benzoic acid may cause some steric hindrance, potentially slowing down the reaction. | Increase the reaction time and/or temperature. Consider using a more powerful activating agent. |
Issue 2: Formation of an Oily Product Instead of a Solid
Sometimes, the expected solid product appears as an oil, which can be difficult to handle and purify.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Impurities | Unreacted starting materials or byproducts can lower the melting point of the product, causing it to appear as an oil. | Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product if available.[20] Purification: If crystallization fails, isolate the oil via extraction, dry it, and then attempt purification by column chromatography or recrystallization from a different solvent system.[20][23] |
| Low-Melting Eutectic Mixture | The product and impurities may have formed a eutectic mixture with a melting point below room temperature. | Isolate the oil and purify it using column chromatography to separate the components.[20] |
Issue 3: Presence of Unexpected Byproducts
The formation of side products can significantly reduce the yield and complicate purification.
| Potential Cause | Explanation | Recommended Solution |
| Formation of N-acylurea (with DCC/EDC) | When using carbodiimide coupling agents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is a common cause of reduced yield.[20] | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. HOBt acts as an additive that traps the O-acylisourea to form an active ester, which is less prone to rearrangement and efficiently reacts with the amine.[19][20] |
| Formation of Benzoic Anhydride | If using the acyl chloride route, unreacted acyl chloride can react with the carboxylate salt of the starting material to form an anhydride.[24] | Ensure the amine is added promptly after the formation of the acyl chloride. Using a slight excess of the amine can also help to consume the acyl chloride. |
| Dehydration of Primary Amide to Nitrile | If using a strong dehydrating agent like thionyl chloride under harsh conditions, the primary benzamide product can be further dehydrated to the corresponding nitrile (3-Bromo-2-methylbenzonitrile).[25][26] | Use milder conditions for the acyl chloride formation (e.g., lower temperature, shorter reaction time). Alternatively, use a different activating agent that does not cause dehydration. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
There are two highly reliable methods:
-
The Acyl Chloride Method: This involves converting 3-Bromo-2-methylbenzoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ammonia or an amine.[6][16] This is a robust and widely used method. A base must be added to neutralize the HCl byproduct.[9][21][22]
-
The Coupling Agent Method: This approach uses a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct reaction between the carboxylic acid and the amine at room temperature.[9][18] This method is generally milder than the acyl chloride route. The addition of HOBt is often recommended to improve yields and prevent side reactions.[19][20]
Q2: How do I choose between the acyl chloride method and the coupling agent method?
The choice depends on the scale of your reaction and the sensitivity of other functional groups on your starting materials.
-
Acyl Chloride Method: Excellent for larger-scale syntheses as the reagents are relatively inexpensive. However, the conditions can be harsh (e.g., heating with SOCl₂), which might not be suitable for sensitive molecules.[]
-
Coupling Agent Method: Ideal for smaller-scale reactions and for substrates with sensitive functional groups due to the milder reaction conditions.[6] However, coupling agents can be more expensive, and the removal of byproducts like dicyclohexylurea (DCU) from DCC can sometimes be challenging.[19][20]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (3-Bromo-2-methylbenzoic acid and the amine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What is the best way to purify the final product?
The purification method depends on the nature of the impurities.
-
Liquid-Liquid Extraction: This is a crucial first step to remove acidic or basic impurities. Wash the crude product (dissolved in an organic solvent) with a mild aqueous base (like sodium bicarbonate) to remove any unreacted 3-Bromo-2-methylbenzoic acid, followed by a wash with a mild aqueous acid (like dilute HCl) to remove any unreacted amine.[23]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is an excellent way to obtain a highly pure product.[20][23]
-
Column Chromatography: This is the most versatile method for purifying both solid and oily products and for separating compounds with similar polarities.[23]
Experimental Protocols
Protocol 1: Synthesis via the Acyl Chloride Method
This protocol is a general guideline and may require optimization.
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 3-Bromo-2-methylbenzoic acid.
-
Add thionyl chloride (SOCl₂) (approximately 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture gently under reflux until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess SOCl₂ by distillation or under reduced pressure. The crude 3-Bromo-2-methylbenzoyl chloride is often used directly in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the desired amine (or ammonia) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Proceed with an appropriate workup and purification.
Protocol 2: Synthesis using a Coupling Agent (EDC/HOBt)
Step 1: Reaction Setup
-
Dissolve 3-Bromo-2-methylbenzoic acid in an aprotic solvent like DCM or DMF in a round-bottom flask.
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and the desired amine (1.1 equivalents).
-
Stir the mixture at room temperature.
Step 2: Addition of Coupling Agent
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the mixture.
-
Continue to stir the reaction at room temperature overnight or until completion is confirmed by TLC.
Step 3: Workup and Purification
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, a mild base, and brine.
-
Dry the organic layer, concentrate it, and purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Workflow: Acyl Chloride Method
Caption: Workflow for this compound synthesis via the acyl chloride route.
Troubleshooting Logic for Low Yield
References
- 1. innospk.com [innospk.com]
- 2. 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.dk]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. hepatochem.com [hepatochem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. Khan Academy [khanacademy.org]
- 22. m.youtube.com [m.youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. reddit.com [reddit.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Challenges in the Scale-Up of 3-Bromo-2-methylbenzamide Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-2-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed, field-proven protocols to ensure a successful and efficient scale-up.
Section 1: Overview of Synthetic Strategies & Scale-Up Considerations
The synthesis of this compound (CAS No: 919363-09-0) is a critical step in the development of various pharmaceutical agents.[1][2] While several synthetic routes exist, two primary strategies are commonly considered for scale-up. The choice between them involves a trade-off between raw material cost, process safety, and impurity profiles.
-
Route A: Direct Electrophilic Bromination of 2-Methylbenzamide. This is often the most direct route. It involves the treatment of 2-methylbenzamide with a brominating agent. The methyl and amide groups direct the electrophilic substitution, but regioselectivity can be a significant challenge.
-
Route B: Sandmeyer Reaction of 3-Amino-2-methylbenzamide. This route offers excellent regioselectivity. It begins with the diazotization of 3-amino-2-methylbenzamide, followed by a copper(I) bromide-mediated substitution to install the bromine atom.[3][4][5]
The following diagram illustrates the general workflow for production.
Caption: General workflow for this compound production.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Category: Low Yield & Incomplete Conversion
Q1: My direct bromination of 2-methylbenzamide has stalled, and TLC/HPLC shows a significant amount of starting material remaining. What are the likely causes?
A1: Incomplete conversion in electrophilic bromination is a common scale-up challenge. The primary causes are typically related to the activity of the brominating agent, reaction conditions, or catalyst deactivation.
-
Cause 1: Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for this transformation. Over time, NBS can degrade, especially if exposed to moisture or light. Always use a freshly opened or properly stored container of NBS.
-
Cause 2: Insufficient Catalyst or Lewis Acid: While some brominations proceed without a catalyst, deactivated aromatic rings often require a Lewis acid (e.g., FeCl₃, AlCl₃) or a strong protic acid (e.g., H₂SO₄) to polarize the Br-Br bond (if using Br₂) or activate the NBS. On a larger scale, mass transfer limitations can make catalyst mixing less efficient. Ensure adequate agitation and consider a slight excess of the catalyst.
-
Cause 3: Incorrect Solvent Choice: The solvent polarity can significantly impact the reaction rate. Highly polar solvents can solvate the electrophile, reducing its reactivity. Conversely, non-polar solvents may not sufficiently dissolve the starting materials. Chlorinated solvents like dichloromethane (DCM) or inert solvents like acetonitrile are often effective.[6]
-
Cause 4: Temperature Too Low: While low temperatures are used to control selectivity, the activation energy for the reaction may not be overcome. If the reaction is clean but slow, a gradual increase in temperature (e.g., from 0°C to room temperature) while monitoring for side-product formation is a valid strategy.
Troubleshooting Decision Tree:
Caption: Troubleshooting low yield in bromination reactions.
Q2: The yield from my Sandmeyer reaction is consistently low. How can I improve it?
A2: The Sandmeyer reaction's success hinges on the stability and reactivity of the intermediate aryl diazonium salt.[3][7] Low yields are almost always traced back to the decomposition of this intermediate or inefficient substitution.
-
Critical Factor: Temperature Control: The diazotization step (reacting the amine with nitrous acid) is highly exothermic and must be performed at low temperatures (typically 0-5°C).[8] If the temperature rises, the diazonium salt will prematurely decompose to form highly colored phenolic impurities, significantly reducing the yield of the desired aryl bromide.[8] Ensure your reactor has sufficient cooling capacity for the scale of the reaction.
-
In Situ Reagent Generation: Nitrous acid (HONO) is unstable and must be generated in situ by the slow, portion-wise addition of an aqueous solution of sodium nitrite to a solution of the amine in a strong acid (e.g., HBr or HCl).[8] Adding the nitrite too quickly can cause localized heating and decomposition.
-
Copper(I) Catalyst: The Sandmeyer reaction requires a catalytic amount of a copper(I) salt, such as copper(I) bromide (CuBr).[4] Copper(II) salts are ineffective. Ensure your CuBr is not oxidized; it should be a white or off-white solid, not green or blue.
-
Acid Choice: Using HBr for both the diazotization and as the source of the bromide nucleophile can improve yields by ensuring a high concentration of the required nucleophile is present when the diazonium salt is formed.
Category: Impurity Formation
Q3: My crude product from direct bromination shows multiple spots on TLC, including one that is less polar than the product. What are the likely side products?
A3: Lack of regioselectivity is the primary drawback of the direct bromination route. The formation of several isomers and di-brominated products is common.
-
Dibrominated Products: The most common side products are dibrominated species (e.g., 3,5-dibromo-2-methylbenzamide). These are less polar than the mono-brominated product and will have a higher Rf on TLC. To minimize these, use a controlled stoichiometry of the brominating agent (≤ 1.0 equivalent) and add it slowly to the reaction mixture.
-
Other Isomers: While the methyl and amide groups primarily direct to the 3- and 5-positions, other isomers can form, especially if the reaction temperature is too high. For example, bromination at the 5-position (5-bromo-2-methylbenzamide) is a common isomeric impurity.
-
Benzylic Bromination: If using NBS with a radical initiator (like AIBN or light), bromination can occur on the methyl group, leading to 2-(bromomethyl)-3-bromobenzamide.[9] For electrophilic aromatic substitution, these conditions must be avoided.
Table 1: Common Impurities in Direct Bromination
| Impurity Name | Typical Rf (vs. Product) | Formation Cause | Mitigation Strategy |
| 2-Methylbenzamide | Lower | Incomplete reaction | Optimize reaction time, temperature, and reagent stoichiometry. |
| 5-Bromo-2-methylbenzamide | Similar | Lack of regioselectivity | Use lower temperatures; consider an alternative synthetic route. |
| 3,5-Dibromo-2-methylbenzamide | Higher | Over-bromination | Use ≤ 1.0 eq. of brominating agent; slow addition. |
Q4: My product from the Sandmeyer reaction is dark and difficult to purify. How do I prevent the formation of these colored impurities?
A4: The dark coloration is characteristic of phenolic byproducts and azo-coupling products.[8]
-
Phenol Formation: This occurs when the diazonium salt reacts with water instead of the bromide nucleophile. This side reaction is highly temperature-dependent. Maintaining a temperature below 5°C throughout the diazotization and substitution is critical.[8]
-
Azo-Coupling: If the pH is not kept sufficiently acidic, the diazonium salt (an electrophile) can react with the unreacted starting amine (a nucleophile) to form colored azo compounds. Ensure a sufficient excess of strong acid is used to keep the reaction mixture at a low pH.
-
Removal of Phenolic Impurities: During work-up, washing the organic layer with a mild aqueous base (e.g., 1M NaOH or NaHCO₃ solution) can effectively remove acidic phenolic impurities by converting them to their water-soluble salts.[10]
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for a multi-kilogram scale production?
A1: For multi-kilogram scale-up, the Sandmeyer reaction (Route B) is generally preferred despite having an extra step. The primary reason is regioselectivity . It produces a much cleaner crude product with fewer isomeric impurities, which drastically simplifies downstream purification. The cost and complexity of separating multiple isomers from the direct bromination route often outweigh the cost of the additional synthetic step in the Sandmeyer route.
Q2: What are the best analytical methods to assess the purity of this compound?
A2: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, in-process monitoring of reaction completion and for identifying the presence of major impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. This method can resolve and quantify isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the absence of residual starting materials or solvents. The substitution pattern on the aromatic ring is clearly distinguishable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q3: My crude product often "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This is often due to residual impurities depressing the melting point.
-
Solution 1: Re-dissolve and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation, then attempt to cool slowly again.
-
Solution 2: Change Solvent System: Your current solvent may be too good. Try a binary solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) at an elevated temperature until the solution becomes faintly turbid. Allow this to cool slowly.[11]
-
Solution 3: Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a small seed crystal of pure product.[12]
-
Solution 4: Pre-purification: If the impurity load is too high, perform a quick filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[13]
Section 4: Safety Protocols & Hazard Management
The scale-up of any process involving bromination requires stringent safety protocols. Bromine and many brominating reagents are highly toxic, corrosive, and environmentally hazardous.[14][15]
-
Handling Bromine/NBS: All manipulations must be conducted in a well-ventilated fume hood or a dedicated, contained reactor system.[16] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities, respiratory protection may be necessary.[16]
-
Exothermic Reactions: Both direct bromination and diazotization are exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring. Plan for emergency cooling in case of a thermal runaway.
-
Quenching: At the end of the reaction, any excess brominating agent must be quenched. A solution of a reducing agent like sodium thiosulfate or sodium bisulfite is effective for this purpose.[17][18] This should be done slowly and at a controlled temperature, as the quenching reaction can also be exothermic.
-
Waste Disposal: All brominated waste streams must be segregated and disposed of as hazardous waste according to institutional and local regulations. Do not mix brominated waste with other solvent streams.
Section 5: Detailed Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Illustrative Lab Scale)
This protocol is provided for illustrative purposes. All parameters must be optimized and validated for your specific equipment and scale.
-
Diazotization:
-
In a jacketed reactor cooled to 0-5°C, charge 3-amino-2-methylbenzamide (1.0 eq.) and 48% aqueous hydrobromic acid (3.0 eq.).
-
Stir until a clear solution or fine slurry is formed.
-
Prepare a solution of sodium nitrite (1.1 eq.) in deionized water.
-
Add the sodium nitrite solution dropwise to the reactor, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) bromide (0.2 eq.) in 48% aqueous hydrobromic acid (1.0 eq.) at room temperature.
-
Cool this catalyst solution to 0-5°C.
-
Slowly transfer the cold diazonium salt solution into the copper(I) bromide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows consumption of the diazonium intermediate.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally, brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for this compound is an ethanol/water or isopropanol/water mixture.[6][11]
-
Procedure:
-
Place the crude solid in an appropriately sized flask.
-
Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through celite.[11]
-
Slowly add hot deionized water to the clear solution until persistent cloudiness is observed.
-
Add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.[11]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
References
- 1. This compound [oakwoodchemical.com]
- 2. Page loading... [guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scribd.com [scribd.com]
- 15. books.rsc.org [books.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
- 18. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
Technisches Support-Center: Methoden zur Entfernung von Verunreinigungen aus 3-Brom-2-methylbenzamid
Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Reinigung von 3-Brom-2-methylbenzamid zugeschnitten ist.
An den leitenden Anwendungswissenschaftler,
Dieses Handbuch dient als zentrale Ressource für Forscher, die sich mit der Synthese und Reinigung von 3-Brom-2-methylbenzamid befassen. Die Reinheit dieses Reagenz ist für die Gewährleistung der Reproduzierbarkeit und des Erfolgs nachgeschalteter Anwendungen in der Arzneimittelentwicklung von entscheidender Bedeutung. Dieser Leitfaden geht über bloße Protokolle hinaus und bietet Einblicke in die zugrunde liegenden chemischen Prinzipien, um Wissenschaftlern die Möglichkeit zu geben, fundierte Entscheidungen zur Fehlerbehebung während ihrer Experimente zu treffen.
Häufig gestellte Fragen (FAQs)
F1: Was sind die häufigsten Verunreinigungen, denen ich bei der Synthese von 3-Brom-2-methylbenzamid begegnen kann?
Das Verunreinigungsprofil hängt stark von der spezifischen Syntheseroute ab, die zur Amidbildung verwendet wird. Zu den häufigsten Verunreinigungen gehören jedoch:
-
Nicht umgesetzte Ausgangsmaterialien: Typischerweise 3-Brom-2-methylbenzoesäure und die verwendete Aminquelle (z. B. Ammoniak oder ein Äquivalent).[1][2]
-
Kupplungsreagenzien und Nebenprodukte: Wenn Amidkupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder EDC verwendet werden, können unlösliche Nebenprodukte wie Dicyclohexylharnstoff (DCU) vorhanden sein.[1][3]
-
Seitenreaktionsprodukte: Unter bestimmten Bedingungen können sich Nebenprodukte aus unerwünschten Seitenreaktionen bilden.
-
Restlösungsmittel: Lösungsmittel, die bei der Reaktion und der anfänglichen Aufarbeitung verwendet werden, können im Rohprodukt zurückbleiben.[4]
F2: Was ist die beste anfängliche Reinigungsstrategie für eine rohe Reaktionsmischung?
Für die meisten Synthesen, die zu 3-Brom-2-methylbenzamid führen, ist eine Flüssig-Flüssig-Extraktion die effektivste erste Reinigungsstufe.[1] Diese Technik ist hervorragend geeignet, um saure und basische Verunreinigungen in großen Mengen zu entfernen, bevor zu feineren Methoden wie Rekristallisation oder Chromatographie übergegangen wird.
F3: Wie entferne ich nicht umgesetzte 3-Brom-2-methylbenzoesäure effektiv?
Nicht umgesetzte 3-Brom-2-methylbenzoesäure kann leicht durch eine saure-basische Extraktion entfernt werden. Der Arbeitsablauf ist wie folgt:
-
Lösen Sie Ihre rohe Reaktionsmischung in einem mit Wasser nicht mischbaren organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan).
-
Waschen Sie die organische Schicht mit einer milden wässrigen Base, wie z. B. einer gesättigten Natriumbicarbonatlösung.[2]
Kausalität: Die Natriumbicarbonatlösung deprotoniert die Carbonsäuregruppe der 3-Brom-2-methylbenzoesäure. Dies bildet das wasserlösliche Natriumcarboxylatsalz, das dann in die wässrige Schicht übergeht und von Ihrem Produkt in der organischen Schicht getrennt wird.
F4: Mein Produkt ist ein Feststoff. Ist die Rekristallisation eine gute Option und wie wähle ich ein Lösungsmittel aus?
Ja, die Rekristallisation ist eine ausgezeichnete und hocheffiziente Methode zur Reinigung fester organischer Verbindungen wie 3-Brom-2-methylbenzamid.[4][5] Sie eignet sich besonders gut zur Entfernung kleiner Mengen von Verunreinigungen, die in der Kristallmatrix eingeschlossen sind.
Die Wahl des Lösungsmittels ist entscheidend: Ein ideales Rekristallisationslösungsmittel sollte Ihr Produkt bei hohen Temperaturen gut, bei Raumtemperatur oder kalten Temperaturen jedoch schlecht lösen.[6] Für Benzamide sind polare protische Lösungsmittel oder Mischungen oft ein guter Ausgangspunkt.
| Lösungsmittel/System | Polarität | Kommentar |
| Ethanol/Wasser | Polar | Oft effektiv für Benzamide, die sowohl polare als auch unpolare funktionelle Gruppen besitzen.[6] |
| Isopropanol | Mittel | Ein gutes Einzel-Lösungsmittel zum Ausprobieren. |
| Acetonitril | Polar aprotisch | Kann manchmal sehr gute Ergebnisse für Amide liefern.[5] |
| Toluol | Unpolar | Nützlich, wenn das Produkt weniger polar ist als die Verunreinigungen. |
Expertentipp: Beginnen Sie mit einem Lösungsmittelscreening im kleinen Maßstab, bevor Sie Ihre gesamte Charge verarbeiten. Detaillierte Anweisungen finden Sie in Protokoll 2.
F5: Die Rekristallisation ist fehlgeschlagen oder mein Produkt ist immer noch unrein. Was ist der nächste Schritt?
Wenn die Rekristallisation unwirksam ist – vielleicht weil die Verunreinigungen ähnliche Löslichkeitseigenschaften wie Ihr Produkt haben – ist die Säulenchromatographie die Methode der Wahl.[1][3] Diese Technik trennt Verbindungen basierend auf ihrer unterschiedlichen Adsorption an einer stationären Phase (typischerweise Kieselgel) und ihrer Löslichkeit in einer mobilen Phase (dem Eluenten).
F6: Ich habe Probleme bei der Rekristallisation (Ölausscheidung, keine Kristallbildung). Was soll ich tun?
Dies sind häufige Probleme, die oft durch Anpassung der Bedingungen gelöst werden können.
| Problem | Mögliche Ursache | Lösung(en) |
| Produkt "ölt aus" | Die Lösung kühlt zu schnell ab; der Siedepunkt des Lösungsmittels ist höher als der Schmelzpunkt des Produkts; die Lösung ist übersättigt. | Erhitzen Sie die Lösung erneut, um das Öl aufzulösen, und lassen Sie sie langsamer abkühlen (isolieren Sie den Kolben).[1][4] Fügen Sie etwas mehr Lösungsmittel hinzu, um die Konzentration zu verringern. |
| Keine Kristalle bilden sich | Es wurde zu viel Lösungsmittel verwendet; die Lösung ist nicht ausreichend übersättigt. | Kochen Sie einen Teil des Lösungsmittels ab, um die Lösung zu konzentrieren, und lassen Sie sie erneut abkühlen.[4] Kratzen Sie mit einem Glasstab an der Innenseite des Kolbens, um Keimbildungsstellen zu schaffen.[4] Fügen Sie einen Impfkristall hinzu, falls vorhanden.[4] |
| Farbige Verunreinigungen bleiben | Chromophore sind im Kristallgitter eingeschlossen. | Fügen Sie der heißen Lösung vor der Filtration eine kleine Menge Aktivkohle hinzu, um farbige Verunreinigungen zu adsorbieren.[2] |
F7: Wie wähle ich das richtige Eluentensystem für die Säulenchromatographie aus?
Die Dünnschichtchromatographie (DC) ist Ihr wichtigstes Werkzeug zur Entwicklung einer Säulenchromatographiemethode. Testen Sie verschiedene Mischungen von Lösungsmitteln (z. B. Ethylacetat in Hexan), um eine zu finden, die Ihrem Produkt einen Rf-Wert von etwa 0,3-0,4 verleiht und eine maximale Trennung von Verunreinigungsflecken bietet.[2][4] Dieses auf der DC-Platte ermittelte Lösungsmittelsystem dient als Ausgangspunkt für Ihre Säulenchromatographie.
F8: Wie bestätige ich die Reinheit meines Endprodukts?
Verwenden Sie eine Kombination von Analysemethoden, um die Reinheit zu bestätigen:
-
Dünnschichtchromatographie (DC): Ein schneller Test, um zu sehen, ob Verunreinigungen vorhanden sind. Ein einzelner Fleck deutet auf eine hohe Reinheit hin.[1]
-
Schmelzpunktanalyse: Ein reiner kristalliner Feststoff hat einen scharfen, engen Schmelzpunktbereich. Verunreinigungen erweitern und senken typischerweise den Schmelzpunkt.[6]
-
Hochleistungsflüssigkeitschromatographie (HPLC): Liefert quantitative Daten zur Reinheit.[1][7]
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR bestätigen die chemische Struktur und können das Vorhandensein von Verunreinigungen aufdecken, wenn diese in ausreichender Konzentration vorhanden sind.[1]
Visualisierung des Arbeitsablaufs
Bildunterschrift: Logischer Arbeitsablauf zur Reinigung von 3-Brom-2-methylbenzamid.
Detaillierte experimentelle Protokolle
Protokoll 1: Reinigung durch Flüssig-Flüssig-Extraktion (Aufarbeitung)
Dieses Verfahren dient dazu, saure und basische Verunreinigungen aus der rohen Reaktionsmischung vor der weiteren Reinigung zu entfernen.
Materialien:
-
Rohe Reaktionsmischung in einem organischen Lösungsmittel
-
Scheidetrichter
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte wässrige Natriumchloridlösung (Sole)[1]
-
Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)
-
Erlenmeyerkolben
Verfahren:
-
Einrichtung: Übertragen Sie die organische Lösung, die Ihr Rohprodukt enthält, in einen Scheidetrichter geeigneter Größe.
-
Basische Wäsche (zur Entfernung saurer Verunreinigungen): Fügen Sie ein gleiches Volumen gesättigter NaHCO₃-Lösung hinzu. Verschließen Sie den Trichter, schütteln Sie ihn vorsichtig und entlüften Sie ihn häufig, um den Druck abzubauen. Lassen Sie die Schichten sich trennen. Lassen Sie die untere wässrige Schicht ab und verwerfen Sie sie.
-
Saure Wäsche (zur Entfernung basischer Verunreinigungen): Fügen Sie der verbleibenden organischen Schicht ein gleiches Volumen 1 M HCl-Lösung hinzu.[1] Schütteln, entlüften und die Schichten sich trennen lassen. Die wässrige Schicht ablassen und verwerfen.
-
Solewäsche und Trocknung: Waschen Sie die organische Schicht mit Sole, um gelöstes Wasser zu entfernen.[1] Lassen Sie die organische Schicht in einen sauberen Erlenmeyerkolben ab. Fügen Sie ein wasserfreies Trockenmittel (z. B. Na₂SO₄) hinzu, schwenken Sie und lassen Sie es 10-15 Minuten stehen.
-
Konzentration: Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel aus dem Filtrat mit einem Rotationsverdampfer, um das rohe Produkt zu erhalten, das dann weiter gereinigt werden kann.
Protokoll 2: Reinigung durch Rekristallisation
Dieses Protokoll setzt voraus, dass ein geeignetes Lösungsmittel (oder Lösungsmittelsystem) durch Screening identifiziert wurde.
Materialien:
-
Rohes 3-Brom-2-methylbenzamid
-
Geeignetes Rekristallisationslösungsmittel
-
Erlenmeyerkolben
-
Heizplatte
-
Büchnertrichter und -kolben, Vakuumquelle
-
Filterpapier
Verfahren:
-
Auflösung: Geben Sie das Rohprodukt in einen Erlenmeyerkolben. Fügen Sie die minimale Menge des heißen Rekristallisationslösungsmittels hinzu, die erforderlich ist, um den Feststoff vollständig aufzulösen.
-
Heißfiltration (optional): Wenn unlösliche Verunreinigungen (wie Staub oder DCU) oder farbige Verunreinigungen (die mit Aktivkohle behandelt wurden) vorhanden sind, filtrieren Sie die heiße Lösung schnell durch ein geriffeltes Filterpapier in einen vorgewärmten sauberen Kolben.
-
Abkühlen und Kristallisation: Nehmen Sie den Kolben von der Wärmequelle und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Stören Sie den Kolben nicht.[1] Sobald er Raumtemperatur erreicht hat, stellen Sie den Kolben in ein Eisbad, um die Kristallbildung zu maximieren.
-
Isolierung und Trocknung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter. Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem Rekristallisationslösungsmittel, um verbleibende lösliche Verunreinigungen zu entfernen. Trocknen Sie die gereinigten Kristalle an der Luft oder in einem Exsikkator.
Bildunterschrift: Fehlerbehebungslogik für häufige Rekristallisationsprobleme.
Protokoll 3: Reinigung durch Säulenchromatographie mit Kieselgel
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Flash-Chromatographie.
Materialien:
-
Rohes Produkt
-
Kieselgel (60 Å, 230-400 mesh)
-
Geeignetes Eluentensystem (z. B. Ethylacetat/Hexan), durch DC bestimmt
-
Glas-Chromatographiesäule
-
Sand, Baumwolle oder Glaswolle
-
Reagenzgläser oder Fraktionssammler
Verfahren:
-
Säulenpackung (Nassmethode): Sichern Sie eine Glassäule senkrecht. Legen Sie einen kleinen Stopfen aus Baumwolle an den Boden und fügen Sie eine dünne Schicht Sand hinzu. Bereiten Sie eine Aufschlämmung aus Kieselgel im am wenigsten polaren Eluenten vor. Gießen Sie die Aufschlämmung in die Säule und lassen Sie das Lösungsmittel ab, bis der Pegel knapp über dem Kieselgelbett liegt.[1]
-
Probenbeladung: Lösen Sie das Rohprodukt in einer minimalen Menge des Eluenten. Geben Sie die Probenlösung vorsichtig auf die Oberseite des Kieselgelbetts. Lassen Sie die Probe auf das Kieselgel adsorbieren.
-
Elution: Fügen Sie den Eluenten vorsichtig oben auf die Säule. Beginnen Sie, Fraktionen zu sammeln, während der Eluent durch die Säule fließt. Überwachen Sie den Fortschritt der Trennung mit DC.
-
Gradientenelution (optional): Wenn die Verbindungen nicht eluieren, erhöhen Sie schrittweise die Polarität des Eluenten (z. B. erhöhen Sie den Prozentsatz an Ethylacetat in Hexan), um Ihr Produkt von der Säule zu eluieren.
-
Produktisolierung: Kombinieren Sie die reinen Fraktionen (wie durch DC bestimmt) und entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer, um Ihr gereinigtes Produkt zu erhalten.
Referenzen
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide. BenchChem. 1
-
BenchChem Technical Support Team. (2025). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. BenchChem. 9
-
BenchChem Technical Support Team. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. BenchChem. 2
-
BenchChem Technical Support Team. (2025). troubleshooting common issues in benzamide synthesis. BenchChem. 3
-
Various Authors. (2020). What is the best technique for amide purification? ResearchGate. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem. 4
-
ChemicalBook. (n.d.). 3-Bromo-2-methylbenzaldehyde synthesis. ChemicalBook. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. BenchChem. 7
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide. BenchChem. 6
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Bromo-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Bromo-2-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This comprehensive guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for chemical reactions involving 3-Bromo-2-methylbenzamide. As a key building block in the synthesis of complex molecules, understanding its reactivity and potential challenges is crucial for experimental success. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and general reactivity of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily dictated by three features: the aryl bromide, the benzamide functional group, and the ortho-methyl group. The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The benzamide group is a stable amide but can undergo hydrolysis under harsh acidic or basic conditions. The ortho-methyl group introduces steric hindrance around the bromine atom, which can significantly impact the kinetics and success of cross-coupling reactions by impeding the approach of the catalyst and coupling partner.[1][2] This steric hindrance often necessitates the use of specialized bulky phosphine ligands to facilitate efficient catalysis.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5][6] For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.
Q3: What are the primary safety precautions to consider when working with this compound and its reactions?
A3: As with any chemical reagent, it is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[6][7] Palladium catalysts used in its reactions can be pyrophoric, especially when dry and exposed to air, and should be handled under an inert atmosphere.[5] Always consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experiment.[5][6][7][8]
Q4: What are the best analytical techniques to monitor the progress of reactions involving this compound?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any significant byproducts. For more quantitative analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9]
II. Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific challenges encountered during common reactions with this compound.
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the steric hindrance from the ortho-methyl group in this compound can lead to challenges.
Issue 1: Low to No Product Formation
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Catalyst Inactivity | The Pd(0) active species may not be forming efficiently or could be poisoned by impurities. | - Use a pre-catalyst that is more stable and readily forms the active species. - Ensure all reagents and solvents are of high purity and appropriately degassed to remove oxygen, which can oxidize and deactivate the catalyst. |
| Steric Hindrance | The ortho-methyl group can prevent the palladium catalyst from efficiently undergoing oxidative addition to the C-Br bond.[1][2] | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a monoligated palladium species, which is less sterically hindered.[3] - Increase the reaction temperature to overcome the activation energy barrier. |
| Poor Solubility | If any of the reactants (this compound, boronic acid, or base) are not fully dissolved, the reaction will be heterogeneous and slow. | - Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, or mixtures with water.[10] |
| Base Incompatibility | The choice of base is critical for the transmetalation step. An inappropriate base may not be strong enough or may cause decomposition of the boronic acid. | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can depend on the specific boronic acid used. |
Issue 2: Significant Formation of Byproducts (e.g., Homo-coupling, Dehalogenation)
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Homo-coupling of Boronic Acid | This occurs when the boronic acid reacts with itself, often promoted by oxygen or high temperatures. | - Thoroughly degas the reaction mixture. - Add the boronic acid in slight excess (1.1-1.2 equivalents) but avoid a large excess. |
| Dehalogenation of Starting Material | The aryl bromide is reduced to the corresponding arene, a common side reaction in palladium-catalyzed couplings. | - Use a less sterically hindered and more electron-rich ligand to favor the cross-coupling pathway over competing reduction pathways. - Ensure the absence of any potential hydride sources in the reaction mixture. |
Diagram: Troubleshooting Logic for Suzuki-Miyaura Coupling
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Stability of 3-Bromo-2-methylbenzamide under different reaction conditions
Welcome to the Technical Support Center for 3-Bromo-2-methylbenzamide (CAS No. 919363-09-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles, field experience, and regulatory guidelines for forced degradation studies.[1][2]
Overview of this compound Stability
This compound is a substituted aromatic amide, a class of compounds generally possessing good thermal and chemical stability. However, its specific structure—featuring a sterically hindered amide, an electron-donating methyl group, and an electron-withdrawing bromo group—presents a unique reactivity profile.[3] Understanding its stability is crucial for designing robust synthetic routes, developing stable formulations, and identifying potential impurities.[4][5] This guide addresses common stability-related questions and provides troubleshooting protocols for challenges encountered during its use.
Section 1: Hydrolytic Stability (Aqueous Acid & Base)
Amide hydrolysis is one of the most common degradation pathways for benzamide derivatives. The reaction outcome is heavily dependent on the pH of the medium.
Frequently Asked Questions (FAQs): Hydrolytic Stability
Q1: I'm running a reaction in a strong acidic aqueous solution (e.g., reflux in 3M HCl) and observing a significant amount of a new, more polar byproduct by TLC/LC-MS. What is this impurity?
A1: The most probable byproduct is 3-Bromo-2-methylbenzoic acid (CAS No. 76006-33-2), formed via acid-catalyzed hydrolysis of the amide bond.[6][7] Under these conditions, the amide oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water. The reaction is typically reversible but can be driven to completion with excess water and heat.
Q2: My reaction requires a strong base (e.g., NaOH, KOH) in a protic solvent, but I'm losing yield to a suspected degradation product. What is the mechanism, and how can I mitigate this?
A2: You are likely observing base-catalyzed hydrolysis, which also yields 3-Bromo-2-methylbenzoic acid (as its carboxylate salt) and ammonia. This reaction is generally irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.[8] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.
-
Mitigation Strategies:
-
Lower Temperature: If permissible for your desired reaction, lowering the temperature will significantly reduce the rate of hydrolysis.
-
Anhydrous Conditions: If possible, switch to a non-aqueous system using bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide in an anhydrous aprotic solvent (e.g., THF, Dioxane).
-
Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure time to harsh basic conditions.
-
Troubleshooting Guide: Hydrolytic Degradation
| Symptom | Probable Cause | Recommended Action |
| Appearance of a highly polar spot (low Rf) in TLC/HPLC during acidic/basic workup. | Amide hydrolysis to the corresponding carboxylic acid. | Confirm identity via co-injection with a standard of 3-Bromo-2-methylbenzoic acid. Minimize exposure to aqueous acid/base. |
| Low yield in reactions using aqueous base. | Competitive hydrolysis of the amide functional group. | Switch to anhydrous conditions or use a non-nucleophilic base if the protocol allows. |
| Inconsistent reaction outcomes when using different batches of "wet" solvent. | Trace water is hydrolyzing the amide under catalytic acidic or basic conditions. | Use freshly dried, anhydrous solvents for all sensitive reactions involving this reagent. |
Experimental Protocol: Forced Hydrolysis Study
This protocol is designed to assess the hydrolytic stability of this compound as per ICH guidelines.[1][4]
-
Preparation: Prepare three solutions of this compound (e.g., 1 mg/mL) in suitable co-solvents (e.g., Acetonitrile, Methanol) diluted with:
-
A) 0.1 M HCl (Acidic Condition)
-
B) 0.1 M NaOH (Basic Condition)
-
C) Purified Water (Neutral Condition)
-
-
Stress Application:
-
Heat the solutions at a controlled temperature (e.g., 80°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples to quench the degradation process (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to its initial (t=0) area.
-
Identify the major degradant by comparing its retention time with a reference standard of 3-Bromo-2-methylbenzoic acid.
-
Visualization: Hydrolysis Mechanisms
Caption: Key stages in acid- and base-catalyzed amide hydrolysis.
Section 2: Thermal and Photolytic Stability
Exposure to high temperatures or certain wavelengths of light can provide the energy needed to break chemical bonds, leading to degradation.
Frequently Asked Questions (FAQs): Thermal & Photolytic Stability
Q3: I am planning a high-temperature reaction (>160°C). Is this compound thermally stable?
A3: Benzamides are generally robust. The related precursor, 3-Bromo-2-methylbenzoic acid, has a melting point of 152-156°C, suggesting a reasonable degree of thermal stability.[6][9] However, prolonged heating at very high temperatures, especially in the presence of trace impurities (water, acid, base), can accelerate degradation.[10] In an inert, dry atmosphere, the compound should be stable for short periods at temperatures up to its melting point. Above this, or for extended durations, expect potential decomposition, which could involve complex fragmentation or polymerization pathways.[11]
Q4: I left a solution of my compound on the lab bench for a few days and noticed the formation of new impurities. Is it light-sensitive?
A4: Yes, this is a possibility. Aromatic bromides can be susceptible to photolytic degradation.[12] Exposure to UV light, present in ambient laboratory lighting, can induce homolytic cleavage of the Carbon-Bromine bond, generating radical intermediates. These reactive species can then lead to a variety of byproducts, including debrominated compounds or coupling products. For this reason, it is best practice to store solutions of this compound in amber vials or protect them from direct light.[13]
Troubleshooting Guide: Thermal & Photolytic Degradation
| Symptom | Probable Cause | Recommended Action |
| Reaction mixture darkens significantly upon heating. | Thermal decomposition or side reactions of impurities. | Run the reaction under an inert atmosphere (N₂ or Ar). Ensure starting material is pure. Lower the reaction temperature if possible. |
| Appearance of small, unknown, non-polar peaks in HPLC after sample is left exposed to light. | Photodegradation. | Store the compound and its solutions protected from light (amber vials, foil wrap). Prepare solutions fresh before use. |
| Inconsistent results from day-to-day experiments. | A combination of light and/or thermal degradation. | Standardize reaction setup to protect from light and maintain consistent temperature control. Use a dark control sample for comparison.[14] |
Experimental Protocol: Photostability Forced Degradation Study
This protocol is based on ICH Guideline Q1B for photostability testing.[12][14]
-
Sample Preparation:
-
Place a thin layer of solid this compound in a chemically inert, transparent container (e.g., quartz dish).
-
Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile/water).
-
Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil.
-
-
Exposure:
-
Place the test and control samples in a photostability chamber.
-
Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After exposure, dissolve the solid sample and analyze both solid and solution samples (and their corresponding dark controls) by a stability-indicating HPLC-UV method.
-
Compare the chromatograms of the exposed samples to the dark controls. New peaks in the exposed sample indicate photodegradation products.
-
Visualization: Stress Testing Workflow
Caption: General workflow for forced degradation studies.
Section 3: Oxidative Stability
Oxidizing agents can react with several sites on the this compound molecule.
Frequently Asked Questions (FAQs): Oxidative Stability
Q5: I am using a common oxidizing agent (e.g., H₂O₂, m-CPBA) in my reaction, and my starting material is being consumed, but I'm not forming the desired product. What is happening?
A5: this compound is susceptible to oxidation, primarily at the methyl group. Strong oxidants can convert the -CH₃ group into a benzylic alcohol (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH). The electron-rich aromatic ring itself can also be a target for oxidation (e.g., hydroxylation), leading to a complex mixture of byproducts.
Troubleshooting Guide: Oxidative Degradation
| Symptom | Probable Cause | Recommended Action |
| Multiple new peaks observed in LC-MS with masses corresponding to the addition of one or more oxygen atoms (+16, +32 amu). | Oxidation of the methyl group and/or the aromatic ring. | Use milder, more selective oxidizing agents. Protect the methyl group if it is not the intended reaction site. Run the reaction at a lower temperature. |
Summary of Stability Profile
The following table summarizes the expected stability of this compound under various stress conditions. The primary degradation product is the most likely initial species formed.
| Stress Condition | Reagent/Parameters | Likely Primary Degradation Product | Relative Stability |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 3-Bromo-2-methylbenzoic acid | Susceptible |
| Base Hydrolysis | 0.1 M NaOH, 80°C | 3-Bromo-2-methylbenzoic acid | Susceptible |
| Oxidation | 3% H₂O₂, RT | Products of methyl group oxidation | Susceptible |
| Thermal | > 150°C, inert atm. | Complex decomposition | Moderately Stable |
| Photolytic | UV/Visible Light | Debromination/Radical products | Moderately Susceptible |
References
- 1. biomedres.us [biomedres.us]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. innospk.com [innospk.com]
- 7. 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]
- 10. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Catalyst Selection and Troubleshooting for the Modification of 3-Bromo-2-methylbenzamide
Welcome to our dedicated technical support center for chemists working with 3-Bromo-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and to troubleshoot common issues encountered during the chemical modification of this versatile substrate. The inherent steric hindrance from the ortho-methyl group and the presence of the benzamide functionality present unique challenges that demand a rational approach to reaction design. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.
Part 1: General Troubleshooting for Palladium-Catalyzed Cross-Coupling
Before delving into specific reaction types, it's crucial to address issues common to most palladium-catalyzed transformations. A failed or low-yielding reaction can often be traced back to fundamental experimental parameters.
Frequently Asked Questions (General)
Q1: My cross-coupling reaction with this compound shows very low or no conversion. What are the first steps I should take to troubleshoot this?
A1: When faced with a stalled reaction, a systematic review of your setup and reagents is the most effective strategy. The issue often lies in one of three areas: reagent integrity, catalyst activity, or the reaction environment.
-
Reagent & Solvent Purity: Moisture and oxygen are potent inhibitors of many palladium catalysts. Ensure all solvents are rigorously dried and degassed.[1][2] Starting materials, particularly organometallic reagents like boronic acids, should be of high purity.
-
Catalyst Activity & Generation: The active catalyst in these cycles is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Inefficient reduction leads to a low concentration of the active catalyst. For challenging substrates like yours, it is highly recommended to use modern, pre-formed Pd(0) sources or specialized precatalysts (e.g., Buchwald G3 or G4 precatalysts) which ensure clean and efficient generation of the active LPd(0) species.[4]
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the experiment. Techniques like the freeze-pump-thaw method for degassing are highly recommended for sensitive reactions.[2]
Q2: I am observing a significant amount of 2-methylbenzamide as a byproduct, resulting from hydrodehalogenation of my starting material. How can I minimize this?
A2: Hydrodehalogenation (the replacement of the bromine atom with hydrogen) is a common side reaction, particularly with electron-rich or sterically hindered aryl halides. It often competes with the desired reductive elimination step in the catalytic cycle.
-
Ligand Choice is Critical: This is your most powerful tool. The hydrodehalogenation pathway can be suppressed by using ligands that promote a faster rate of reductive elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are designed to accelerate this final, product-forming step, thereby outcompeting the side reaction.[5][6]
-
Base and Solvent Effects: The choice of base and solvent can influence the rate of catalyst decomposition pathways that lead to hydrodehalogenation. If using a strong alkoxide base, consider switching to weaker carbonate or phosphate bases (e.g., K₃PO₄, Cs₂CO₃), which can sometimes mitigate the issue.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the decomposition pathway relative to the productive catalytic cycle. However, this may also slow your desired reaction, so optimization is key.
Logical Workflow: Initial Reaction Failure
Below is a decision-making workflow for troubleshooting a failed initial cross-coupling experiment.
References
Validation & Comparative
A Comparative Structural Analysis of 3-Bromo-2-methylbenzamide and Its Analogs for Drug Discovery
An In-Depth Guide for Researchers and Medicinal Chemists
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] The biological activity and pharmacokinetic properties of benzamide derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring.[1] This guide provides a detailed structural comparison of 3-Bromo-2-methylbenzamide with other key benzamide analogs. By dissecting the intricate interplay of steric and electronic effects imparted by ortho- and meta-substituents, we aim to furnish researchers and drug development professionals with actionable insights into the rational design of next-generation benzamide-based therapeutics.
Introduction: The Versatile Benzamide Scaffold
Benzamides are a privileged class of compounds in drug discovery, renowned for their diverse biological activities, which include anticancer, antimicrobial, and central nervous system (CNS) effects.[1] Their therapeutic efficacy is often dictated by the precise arrangement of substituents on the aromatic ring, which in turn governs the molecule's conformation and its ability to interact with biological targets.[1]
This guide focuses on this compound, a molecule featuring a unique substitution pattern with a sterically demanding methyl group at the ortho position and an electron-withdrawing bromine atom at the meta position. To understand the specific contributions of these substituents, we will compare its structural features with those of the following analogs:
-
Benzamide: The unsubstituted parent compound, serving as a baseline.
-
2-Methylbenzamide: To isolate the effect of the ortho-methyl group.
-
3-Bromobenzamide: To isolate the effect of the meta-bromo group.
The central hypothesis is that the combination of the ortho-methyl and meta-bromo substituents in this compound induces a distinct conformational preference that can be leveraged for designing molecules with enhanced potency and selectivity.
Comparative Structural Analysis
The structural nuances of benzamide analogs can be understood by examining their physicochemical properties, conformational preferences, and electronic characteristics.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and its selected analogs reveals the impact of the methyl and bromo substituents. These parameters are crucial for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₈H₈BrNO | 214.06 | 1.9 |
| Benzamide | C₇H₇NO | 121.14 | 0.6 |
| 2-Methylbenzamide | C₈H₉NO | 135.16 | 1.1 |
| 3-Bromobenzamide | C₇H₆BrNO | 200.04 | 1.6 |
Data sourced from PubChem.[2][3]
The introduction of a methyl group increases lipophilicity (higher XLogP3) to a lesser extent than the larger bromine atom. This compound, possessing both substituents, exhibits the highest lipophilicity among the compared analogs, which can have significant implications for its membrane permeability and interaction with hydrophobic pockets in target proteins.
Conformational Analysis: The Role of the Ortho-Methyl Group
The conformation of benzamides is largely defined by the torsional angle (ω) between the plane of the phenyl ring and the amide group. In unsubstituted benzamide, this angle is typically around 20-25°, indicating a non-planar arrangement.[4][5]
The presence of an ortho-substituent, such as the methyl group in 2-methylbenzamide and this compound, introduces significant steric hindrance. This steric clash forces the amide group out of the plane of the aromatic ring to a greater extent than in the unsubstituted benzamide. This increased torsional angle can have profound effects on the molecule's ability to adopt the bioactive conformation required for target binding.
In the case of 2-methyl-N-(3-methylphenyl)benzamide, a related compound, the dihedral angle between the amide group and the benzoyl ring is reported to be 55.2(7)°.[6] This substantial twist highlights the significant conformational impact of an ortho-methyl group.
Diagram: Key Torsional Angle in Benzamides
Caption: The torsional angle ω defines the orientation of the amide group relative to the phenyl ring.
Electronic Effects: The Influence of the Meta-Bromo Substituent
Substituents on the aromatic ring also exert electronic effects that modulate the reactivity and intermolecular interactions of the molecule. These effects are broadly categorized as inductive effects and resonance effects.
-
Methyl Group (ortho): The methyl group is an electron-donating group through an inductive effect.[7][8] This increases the electron density of the aromatic ring, particularly at the ortho and para positions.
-
Bromo Group (meta): The bromine atom is an electron-withdrawing group through its inductive effect due to its high electronegativity.[9] While halogens can donate electron density through resonance, the inductive effect is generally dominant. When placed at the meta position, the electron-withdrawing nature of bromine deactivates this position towards electrophilic attack and influences the overall electron distribution in the ring.
The combination of an ortho-donating group and a meta-withdrawing group in this compound creates a unique electronic landscape. This can influence its binding to target proteins through modulation of electrostatic and π-π interactions.
Experimental Methodologies for Structural Elucidation
A multi-faceted approach is essential for a comprehensive structural analysis of benzamide analogs. The following experimental and computational techniques provide complementary information.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles.[10][11]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the benzamide analog suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[12][13] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities of protons, which can be used to deduce conformational preferences. The restricted rotation around the C-N amide bond can also be studied using variable temperature NMR.[12][13]
Protocol for Conformational Analysis by NMR:
-
Sample Preparation: Dissolve a pure sample of the benzamide analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D and 2D NMR Data Acquisition: Acquire a standard ¹H NMR spectrum for initial characterization.[14] Acquire 2D NMR spectra, such as COSY (for proton-proton correlations through bonds) and NOESY or ROESY (for through-space correlations).
-
Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space. This information, combined with molecular modeling, can be used to build a model of the predominant solution-state conformation.
Computational Modeling
In silico methods, such as molecular mechanics and quantum mechanics calculations (e.g., Density Functional Theory - DFT), are invaluable for exploring the conformational landscape and electronic properties of molecules.[15][16]
Workflow for Computational Analysis:
Diagram: Computational Chemistry Workflow
Caption: A typical workflow for computational analysis of small molecules.
-
Structure Building: Generate an initial 3D structure of the benzamide analog.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable level of theory (e.g., DFT with an appropriate basis set).
-
Property Calculation: Calculate relevant properties such as torsional angles, dipole moments, and molecular orbital energies for the optimized structures.
Structure-Activity Relationship (SAR) Insights
The structural features of this compound and its analogs have direct implications for their potential biological activity.
-
Steric Effects and Binding Pocket Occupancy: The twisted conformation induced by the ortho-methyl group in this compound can be advantageous if the target protein's binding pocket has a complementary non-planar shape. This can lead to enhanced selectivity compared to more planar analogs.
-
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen) in the binding site of a protein. This can provide an additional anchoring point and contribute to higher binding affinity.
-
Metabolic Stability: The substitution pattern can influence the metabolic stability of the compound. For example, blocking a potential site of metabolism with a methyl or bromo group can increase the compound's half-life in vivo.
Numerous studies have highlighted the importance of the substitution pattern on the benzamide ring for various biological targets, including histone deacetylases (HDACs) and bacterial cell division proteins.[17][18] The insights gained from a detailed structural comparison can guide the design of more potent and selective inhibitors.[17][19]
Conclusion
The structural comparison of this compound with its analogs underscores the critical role of substituent effects in shaping the physicochemical and conformational properties of benzamide derivatives. The interplay between the steric bulk of the ortho-methyl group and the electronic influence of the meta-bromo group results in a molecule with a distinct three-dimensional structure. A thorough understanding of these structural nuances, gained through a combination of experimental and computational methods, is paramount for the successful design and optimization of novel benzamide-based therapeutic agents. This guide provides a foundational framework for researchers to explore the rich chemical space of substituted benzamides and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-N-(3-methyl-phen-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 13. azom.com [azom.com]
- 14. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-2-methylbenzamide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate the structure of 3-Bromo-2-methylbenzamide. Moving beyond a simple recitation of data, we will explore the causal relationships behind spectral patterns, offering field-proven insights into data interpretation. This document is designed to be a self-validating system, grounding its claims in established principles and comparative data from structurally related molecules.
Introduction
This compound, with the molecular formula C₈H₈BrNO, presents an interesting case for spectroscopic analysis due to the interplay of its substituent effects on the aromatic ring. The electron-withdrawing nature of the bromine atom and the amide group, combined with the electron-donating character of the methyl group, creates a unique electronic environment that is reflected in its spectral data. This guide will dissect the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing them with known data from similar structures to provide a comprehensive framework for its structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of the proton signals provide a detailed map of the hydrogen atoms within the molecule.
Predicted ¹H NMR Spectral Data for this compound
Due to the lack of a publicly available experimental spectrum for this compound, we will predict its ¹H NMR spectrum based on the analysis of substituent effects and comparison with analogs like 2-methylbenzamide and 3-bromobenzamide.[1]
Substituent Effects on the Aromatic Protons:
-
-C(=O)NH₂ (Amide group): This is a meta-directing, electron-withdrawing group. It will deshield the ortho and para protons.
-
-Br (Bromo group): Halogens are deactivating yet ortho, para-directing. The electronegativity of bromine will deshield adjacent protons.
-
-CH₃ (Methyl group): This is an ortho, para-directing, electron-donating group, which will shield the ortho and para protons.
Considering these effects, we can anticipate the relative chemical shifts of the three aromatic protons. The proton at C6 (ortho to the amide and meta to the bromine) is expected to be the most deshielded. The proton at C4 (para to the methyl and ortho to the bromine) will be influenced by both shielding and deshielding effects. The proton at C5 (meta to both the amide and methyl, and ortho to the bromine) will also experience a complex combination of effects.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Amide (-NH₂) | ~7.5 - 8.5 | Broad Singlet | 2H | Amide protons are often broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be highly variable. |
| Aromatic (H4, H5, H6) | ~7.2 - 7.8 | Multiplet | 3H | The overlapping signals of the three aromatic protons will likely result in a complex multiplet. |
| Methyl (-CH₃) | ~2.4 | Singlet | 3H | The methyl protons are adjacent to a quaternary carbon and will appear as a singlet. |
Comparative Analysis with Structurally Similar Compounds
| Compound | Aromatic Proton Chemical Shifts (ppm) | Methyl Proton Chemical Shift (ppm) | Reference |
| 2-Methylbenzamide | 7.21-7.36 (m, 4H) | 2.37 (s, 3H) | [1] |
| 3-Bromobenzamide | 7.2-8.0 (m, 4H) | - | [2] |
The presence of the electron-donating methyl group in 2-methylbenzamide results in aromatic signals that are generally upfield compared to what is expected for this compound. Conversely, the electron-withdrawing bromine in 3-bromobenzamide shifts the aromatic protons downfield. Therefore, the predicted aromatic region for our target molecule is a weighted average of these effects.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 30-45 degrees.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} .dot Caption: ¹H NMR Experimental Workflow
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR provides information about the number of chemically distinct carbon environments and their electronic nature.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (-C=O) | ~168-172 | The carbonyl carbon of a benzamide is typically found in this region. |
| Aromatic (C1-C6) | ~120-140 | Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity. |
| Methyl (-CH₃) | ~20-25 | The methyl carbon will appear in the aliphatic region. |
Comparative Analysis with Structurally Similar Compounds
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Reference |
| 2-Methylbenzamide | 176.40 | 130.13, 132.21, 134.88, 135.78, 140.33, 142.33 | 24.00 | [1] |
| Benzamide | 168.2 | 127.7, 128.4, 131.4, 134.5 | - | [3] |
The data from these analogs supports the predicted chemical shift ranges for this compound. The exact positions of the aromatic carbon signals will be a composite of the substituent effects.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
A proton-decoupled pulse sequence is standard.
-
Number of scans: 512-1024 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, with calibration using the solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3100-3500 | Medium-Strong, two bands for a primary amide |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Weak |
| C=O Stretch (Amide I) | 1630-1680 | Strong |
| N-H Bend (Amide II) | 1550-1640 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-Br Stretch | 500-600 | Medium-Strong |
The presence of two N-H stretching bands is a key indicator of a primary amide.[4] The strong carbonyl absorption is also a defining feature.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];
} .dot Caption: FTIR Experimental Workflow
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular weight of this compound is 214.06 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5] Therefore, we expect to see peaks at m/z 213 and 215.
-
Key Fragmentation Patterns:
-
Loss of •NH₂: A significant fragment at m/z 197/199, corresponding to the formation of the 3-bromo-2-methylbenzoyl cation.
-
Loss of •Br: A fragment at m/z 134.
-
Formation of the Benzoyl Cation: Loss of both bromine and the amide group could lead to a fragment at m/z 105.[6]
-
Comparative Analysis with Structurally Similar Compounds
The fragmentation of aromatic amides often involves the formation of a stable benzoyl cation.[6] The presence of the bromine atom will influence the fragmentation pathways, with the loss of a bromine radical being a common occurrence for bromo-aromatic compounds.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, allows for its unambiguous structural confirmation. By comparing the predicted spectral data with that of structurally related compounds, we can confidently assign the observed signals and piece together the molecular puzzle. This guide serves as a testament to the power of modern analytical techniques and the importance of a rigorous, evidence-based approach to chemical characterization.
References
- 1. rsc.org [rsc.org]
- 2. Benzamide, m-bromo- [webbook.nist.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Guide to the Synthesis and Characterization of 3-Bromo-2-methylbenzamide for Drug Discovery
In the landscape of modern drug discovery and development, the precise synthesis and rigorous validation of novel chemical entities are paramount. Substituted benzamides, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides an in-depth, experience-driven approach to the synthesis of 3-Bromo-2-methylbenzamide, a valuable building block for pharmaceutical research. We will objectively compare a modern synthetic route with a classical alternative and provide a comprehensive framework for its structural validation through established analytical techniques.
The Strategic Importance of this compound
This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom and the methyl group on the aromatic ring allows for diverse downstream chemical modifications, making it a versatile starting point for creating libraries of potential drug candidates. The amide functionality itself is a key pharmacophore, capable of forming critical hydrogen bonds with biological targets.
A Comparative Look at Synthetic Strategies
The transformation of a carboxylic acid to a primary amide is a fundamental reaction in organic synthesis. Here, we compare two common methods for the preparation of this compound from its corresponding carboxylic acid.
Route 1: Modern Approach via Acyl Chloride Intermediate
This contemporary method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the desired amide. This approach is often favored for its high efficiency and mild reaction conditions.
Route 2: Classical Approach via Ammonium Salt Dehydration
A more traditional method involves the formation of an ammonium salt from the carboxylic acid and ammonium carbonate, followed by thermal dehydration to yield the amide.[1][2] While straightforward, this method often requires higher temperatures and can be less efficient than modern alternatives.[3][4]
Experimental Protocols
Synthesis of this compound via Acyl Chloride (Route 1)
This protocol is designed for efficiency and high yield, minimizing harsh conditions.
Step 1: Formation of 3-Bromo-2-methylbenzoyl chloride
-
To a solution of 3-Bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-Bromo-2-methylbenzoyl chloride, which is used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g of starting acid).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a concentrated aqueous solution of ammonium hydroxide (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with water and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization Workflow
The following diagram illustrates the logical flow for validating the synthesized product.
Caption: Workflow for the synthesis and characterization of this compound.
Data-Driven Validation of this compound
Rigorous analytical characterization is non-negotiable for validating the identity and purity of the synthesized compound. Below, we present the expected data for this compound and compare its synthetic routes.
Performance Comparison of Synthetic Routes
| Metric | Route 1 (Acyl Chloride) | Route 2 (Ammonium Salt Dehydration) |
| Typical Yield | > 85% | 50-70% |
| Reaction Time | 3-4 hours | 6-8 hours |
| Reaction Temperature | 0 °C to Room Temperature | > 100 °C[3] |
| Reagent Cost | Moderate (Oxalyl Chloride) | Low (Ammonium Carbonate) |
| Scalability | Excellent | Moderate |
| Purity (pre-purification) | High | Moderate |
Spectroscopic Data for this compound
| Analytical Technique | Expected Data | Rationale |
| ¹H NMR | Aromatic protons (δ 7.0-7.8 ppm, multiplet), Amide protons (δ 5.5-8.5 ppm, broad singlet, 2H), Methyl protons (δ ~2.5 ppm, singlet, 3H) | The chemical shifts are influenced by the electronic effects of the bromo, methyl, and amide substituents on the aromatic ring. |
| ¹³C NMR | Carbonyl carbon (δ ~170 ppm), Aromatic carbons (δ 120-140 ppm), Methyl carbon (δ ~20 ppm) | The deshielded carbonyl carbon is characteristic of an amide. The number and positions of the aromatic signals will confirm the substitution pattern. |
| FT-IR (cm⁻¹) | N-H stretch (3350-3180, two bands for primary amide), C=O stretch (~1660, strong), C-N stretch (~1400), Aromatic C-H stretch (~3050), C-Br stretch (600-500) | These vibrational frequencies are indicative of the key functional groups present in the molecule.[5][6][7] |
| LC-MS | [M+H]⁺ = 214.0/216.0 (approx. 1:1 ratio) | The molecular ion peak and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) are definitive identifiers. The molecular weight of C₈H₈BrNO is approximately 214.07 g/mol .[8][9] |
The following diagram illustrates the key steps in the validation process.
Caption: The logical flow of the analytical validation process.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound, a key building block in drug discovery. By comparing a modern synthetic approach with a classical one, we highlight the advantages of the former in terms of yield and reaction conditions. The comprehensive characterization workflow, utilizing NMR, MS, and FT-IR, provides a robust framework for validating the structure and purity of the final product. Adherence to these rigorous standards of synthesis and validation is essential for the advancement of pharmaceutical research.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Khan Academy [khanacademy.org]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 5. Benzamide, m-bromo- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzamide, N-methyl- [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound [oakwoodchemical.com]
A Comparative Study of the Antimicrobial Activity of Halogenated Benzamides: A Guide for Researchers
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising scaffolds, halogenated benzamides have emerged as a class of compounds with significant antimicrobial potential. This guide provides a comparative analysis of the antimicrobial activity of these compounds, supported by experimental data and protocols, to aid researchers and drug development professionals in this critical field.
Introduction: The Significance of Halogenation in Antimicrobial Benzamides
Benzamides, a class of compounds characterized by a benzene ring attached to an amide group, have a long history in medicinal chemistry, with applications ranging from antiemetics to antipsychotics.[1] Their derivatization through halogenation—the incorporation of halogen atoms such as fluorine, chlorine, bromine, or iodine—has been a strategic approach to enhance their biological activities.[2] Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability, which in turn can profoundly impact its antimicrobial potency and spectrum.[2][3]
The introduction of halogens can improve a compound's ability to penetrate bacterial cell membranes and can also lead to more favorable interactions with molecular targets within the pathogen.[3] This guide will delve into a comparative analysis of the antimicrobial efficacy of various halogenated benzamides, shedding light on the structure-activity relationships that govern their function.
Comparative Antimicrobial Activity of Halogenated Benzamides
A study on halogenated N-(1,3,4-oxadiazol-2-yl) benzamides identified two lead compounds, HSGN-2241 and HSGN-2263, with potent activity against a panel of multidrug-resistant Gram-positive clinical isolates.[4] The study highlighted that a combination of meta- and para-halogenation significantly increased potency, with these compounds being 64-fold and 128-fold more potent than their non-halogenated counterpart, respectively.[4] Conversely, ortho-halogenation was found to be detrimental to the antimicrobial activity.[4]
In another study on halogenated pyrrolopyrimidines, it was observed that the introduction of heavier halogens like bromine and iodine at the para-position resulted in increased potency against Staphylococcus aureus.[5] This suggests that the size and polarizability of the halogen atom play a crucial role in the interaction with the bacterial target.
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for selected halogenated benzamide derivatives from the literature, providing a snapshot of their comparative efficacy.
| Compound | Halogen(s) and Position(s) | Microorganism | MIC (µg/mL) | Reference |
| HSGN-2241 | 3-Chloro, 4-Fluoro | Staphylococcus aureus (MRSA) | 0.25 - 1 | [4] |
| Enterococcus faecalis (VRE) | 1 | [4] | ||
| Enterococcus faecium (VRE) | 0.5 | [4] | ||
| HSGN-2263 | 3-Bromo, 4-Fluoro | Staphylococcus aureus (MRSA) | 0.125 - 0.5 | [4] |
| Enterococcus faecalis (VRE) | 0.5 | [4] | ||
| Enterococcus faecium (VRE) | 0.25 | [4] | ||
| para-bromo derivative (pyrrolopyrimidine) | 4-Bromo | Staphylococcus aureus | 8 | [5] |
| para-iodo derivative (pyrrolopyrimidine) | 4-Iodo | Staphylococcus aureus | 8 | [5] |
Key Insights from Comparative Data:
-
Heavier Halogens, Higher Potency: The data for HSGN-2241 (chloro) and HSGN-2263 (bromo) suggest that increasing the size of the halogen at the meta-position can lead to enhanced antimicrobial activity against Gram-positive bacteria.[4] Similarly, bromo- and iodo-substituted pyrrolopyrimidines showed greater potency than their fluoro-counterpart.[5]
-
Positional Importance: The substitution pattern is critical. A combination of meta and para halogenation appears to be beneficial, while ortho substitution is not well-tolerated.[4]
-
Spectrum of Activity: The halogenated benzamides in these studies demonstrate significant activity against problematic Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4]
Structure-Activity Relationship (SAR) of Halogenated Benzamides
The relationship between the chemical structure of halogenated benzamides and their antimicrobial activity is a key area of investigation for the rational design of new drug candidates.
The Role of Halogen Type
The nature of the halogen atom influences activity through a combination of electronic and steric effects. The general trend observed is that antimicrobial activity often increases with the size of the halogen, following the order F < Cl < Br < I.[5] This is attributed to the increased lipophilicity and polarizability of the heavier halogens, which can enhance membrane permeability and van der Waals interactions with the target site.
The Impact of Halogen Position
As demonstrated by the study on N-(1,3,4-oxadiazol-2-yl) benzamides, the position of the halogen substituent on the benzamide ring is a critical determinant of activity.[4] This specificity suggests a well-defined binding pocket in the molecular target where certain substitutions are favored over others.
Mechanism of Action Insights
While the exact mechanism of action for many novel halogenated benzamides is still under investigation, some studies suggest that they may act by disrupting the bacterial cell membrane.[4] For instance, the lead compound HSGN-2241 was shown to cause membrane depolarization in MRSA.[4]
Caption: Key factors influencing the antimicrobial activity of halogenated benzamides.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To enable researchers to conduct their own comparative studies, a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.
Materials
-
Test compounds (halogenated benzamides)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Step-by-Step Methodology
-
Preparation of Compound Stock Solutions:
-
Dissolve the halogenated benzamide compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in CAMHB to achieve a starting concentration for the assay (e.g., 256 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the starting compound solution (e.g., 256 µg/mL in CAMHB) to the first well of each row designated for a specific compound.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL to the third well, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation of the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth and no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Future Directions and Conclusion
The comparative analysis of halogenated benzamides reveals them to be a promising class of antimicrobial agents, particularly against drug-resistant Gram-positive bacteria. The strategic incorporation of halogens, especially bromine and iodine, at specific positions on the benzamide scaffold can significantly enhance their potency.
Future research should focus on:
-
Systematic synthesis and evaluation of a complete series of halogenated benzamides (F, Cl, Br, I at ortho, meta, and para positions) to provide a more definitive structure-activity relationship.
-
Elucidation of the precise molecular targets and mechanisms of action to facilitate rational drug design.
-
In vivo efficacy and toxicity studies of the most potent lead compounds.
By leveraging the principles outlined in this guide, researchers can more effectively navigate the chemical space of halogenated benzamides and contribute to the development of the next generation of antimicrobial therapeutics.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Evolving Landscape of PARP Inhibition: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-2-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for cancers harboring defects in DNA repair pathways. The benzamide scaffold is a well-established pharmacophore in the design of potent PARP inhibitors.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 3-Bromo-2-methylbenzamide derivatives. While direct, comprehensive SAR studies on this exact scaffold are nascent, by synthesizing data from closely related 3-substituted benzamides and general principles of PARP inhibitor design, we can construct a predictive framework to guide future drug discovery efforts. This document provides an in-depth comparative analysis, supported by experimental methodologies, to empower researchers in the rational design of next-generation PARP inhibitors.
The Benzamide Moiety: A Privileged Scaffold for PARP Inhibition
The journey of PARP inhibitors is rich with chemical diversity, yet the simple benzamide core remains a recurring motif. Its ability to mimic the nicotinamide portion of the natural substrate NAD+ allows it to competitively bind to the catalytic domain of PARP, effectively halting the DNA repair process.[2] This inhibition is particularly potent in cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethal phenotype.[3] The development of potent and selective PARP inhibitors hinges on the strategic modification of the benzamide scaffold to optimize interactions within the enzyme's active site.
Deconstructing the this compound Scaffold: A Predictive SAR Analysis
The this compound scaffold offers a unique combination of steric and electronic features that can be systematically explored to modulate PARP inhibitory activity. While specific data for this exact derivative series is limited, we can extrapolate key SAR insights from studies on related 3-substituted benzamides.[4]
The Critical Role of the Amide Group
The primary amide (-CONH2) is a crucial pharmacophore, forming key hydrogen bond interactions with the protein backbone in the PARP active site. Modifications to this group are generally detrimental to activity.
The Influence of the 2-Methyl Group
The 2-methyl group introduces a steric constraint that can influence the orientation of the benzamide ring within the binding pocket. This can be advantageous in achieving selectivity for PARP1 over other isoforms like PARP2. The methyl group can also engage in favorable van der Waals interactions with hydrophobic residues in the active site.
The Impact of the 3-Bromo Substitution
The bromine atom at the 3-position is a key modulator of both potency and physicochemical properties. Its electron-withdrawing nature can influence the electronic distribution of the aromatic ring, potentially enhancing π-π stacking interactions with tyrosine residues in the active site. Furthermore, the lipophilicity imparted by the bromine atom can affect cell permeability and overall pharmacokinetic properties.
The following table summarizes the predicted impact of substitutions at various positions of the this compound core, based on general SAR principles for benzamide-based PARP inhibitors.
| Position | Substitution Type | Predicted Impact on PARP1 Inhibition | Rationale |
| Amide Nitrogen | Alkylation, Arylation | Likely Decrease | Disruption of crucial hydrogen bonds. |
| 2-Position (Methyl) | Larger Alkyl Groups | Potentially Decreased | Steric hindrance may prevent optimal binding. |
| 3-Position (Bromo) | Other Halogens (Cl, F) | Variable | Modulates electronics and lipophilicity; potency may be retained or slightly altered. |
| Small Alkyl/Alkoxy Groups | Potentially Decreased | Loss of favorable halogen-bonding interactions. | |
| 4-Position | Small, polar groups | Potentially Increased | May form additional hydrogen bonds with solvent or nearby residues. |
| Bulky groups | Likely Decreased | Steric clash with the protein surface. | |
| 5-Position | Aromatic/Heterocyclic rings | Potentially Increased | Can extend into and interact with the adenosine-ribose binding pocket. |
| 6-Position | Small substituents | Potentially tolerated | Positioned away from the primary binding interactions. |
Comparative Analysis: Benchmarking Against Established PARP Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare their predicted properties with those of clinically approved and investigational PARP inhibitors.
| Compound Class | Key Structural Features | PARP1 IC50 (Typical Range) | Key Advantages | Potential Liabilities |
| Phthalazinones (e.g., Olaparib) | Fused heterocyclic ring system | 1-5 nM | High potency, well-established clinical profile | Potential for off-target effects |
| Indazoles (e.g., Niraparib) | Indazole carboxamide core | 2-4 nM | High potency, good oral bioavailability | Hematological toxicities |
| Benzimidazoles (e.g., Veliparib) | Benzimidazole carboxamide core | 5-10 nM | Good tolerability in combination therapies | Lower potency compared to other approved inhibitors |
| 3-Bromo-2-methylbenzamides (Predicted) | Substituted benzamide core | Predicted in the nM to low µM range | Potential for high selectivity and favorable ADME properties | Requires extensive optimization to achieve high potency |
The unique substitution pattern of this compound derivatives may offer a distinct advantage in achieving a desirable balance of potency, selectivity, and drug-like properties.
Experimental Workflow for Evaluation
The successful development of novel PARP inhibitors requires a robust and systematic experimental cascade. The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route is outlined below. This can be adapted to generate a library of analogues for SAR studies.[2]
Caption: General synthesis of this compound derivatives.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 3-Bromo-2-methylbenzoic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Reflux the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-2-methylbenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane).
-
To this solution, add the desired amine and a base (e.g., triethylamine) at 0°C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[5][6]
Caption: Workflow for a chemiluminescent PARP1 enzymatic assay.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of the test compounds (this compound derivatives) to the wells. Include a positive control (e.g., Olaparib) and a vehicle control (DMSO).
-
Enzyme and Substrate Addition: Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Reaction Initiation: Initiate the reaction by adding a solution of biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash the plate again and add a chemiluminescent HRP substrate.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.
Cell-Based PARP Inhibition Assay (Western Blot)
This assay measures the inhibition of PARP activity in cells by detecting the levels of poly(ADP-ribose) (PAR).[7]
Caption: Workflow for a cell-based PARP inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Seed a suitable cancer cell line (e.g., a BRCA-deficient line) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a predetermined time (e.g., 2 hours).
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PAR and PARP1. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. Compare the PAR levels in the treated samples to the vehicle control to determine the extent of PARP inhibition.
Future Directions and Concluding Remarks
The exploration of this compound derivatives as PARP inhibitors represents a promising avenue in the ongoing quest for more effective and selective cancer therapies. The predictive SAR framework presented in this guide, while based on extrapolation from related compound series, provides a rational starting point for the design and synthesis of novel inhibitors. Systematic modification of the scaffold, guided by the principles outlined herein, coupled with rigorous biological evaluation using the detailed experimental protocols, will be crucial in unlocking the full therapeutic potential of this chemical class. As our understanding of the intricate biology of DNA repair and the structural nuances of PARP enzymes continues to grow, so too will our ability to design highly targeted and personalized medicines.
References
- 1. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 3-Bromo-2-methylbenzamide: HPLC vs. GC-MS
In the landscape of pharmaceutical development, the rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory hurdle, but a foundational pillar of safety and efficacy. For a compound like 3-Bromo-2-methylbenzamide, a substituted aromatic amide likely serving as a key building block, confirming its purity is paramount. This guide provides an in-depth comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for this specific application. We will move beyond a simple recitation of protocols to dissect the causality behind methodological choices, empowering researchers to make informed decisions for their analytical workflows.
The Central Question: Volatility and Thermal Stability
The choice between HPLC and GC-MS fundamentally hinges on the physicochemical properties of the analyte.[1][2] For this compound, we must consider its likely characteristics based on its structure: an aromatic ring, a bromine substituent, a methyl group, and a primary amide functional group.
-
Polarity: The amide group imparts significant polarity, suggesting good solubility in polar organic solvents.
-
Volatility: Aromatic amides are typically solids at room temperature with relatively high boiling points and low vapor pressure. This suggests the compound is not highly volatile. For instance, the related compound 3-Bromo-2-methylbenzoic acid has a high boiling point (316.1±30.0 °C) and a melting point of 152-156 °C, indicating low volatility.[3] The amide derivative is expected to have similar or even lower volatility.
-
Thermal Stability: While many amides are thermally stable, the conditions within a heated GC injection port (often >250 °C) can sometimes lead to degradation, especially for complex molecules.[4]
This initial assessment suggests that this compound is a prime candidate for HPLC analysis due to its polarity and likely low volatility.[5] GC-MS remains a powerful alternative, particularly for its definitive identification capabilities, but requires careful consideration of the compound's ability to be volatilized without degradation.[6]
At-a-Glance Comparison: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7][8] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[9] |
| Sample Requirements | Soluble in the mobile phase; suitable for non-volatile and thermally labile compounds.[1][5] | Volatile and thermally stable, or can be made so via derivatization.[2][10] |
| Mobile Phase | Liquid solvent or mixture of solvents (e.g., water, acetonitrile, methanol).[11] | Inert gas (e.g., Helium, Nitrogen, Hydrogen).[9] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 20-60 °C).[4] | High temperatures required for volatilization (e.g., 50-350 °C).[10] |
| Primary Detector | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (LC-MS).[4] | Mass Spectrometry (MS), Flame Ionization Detector (FID).[4] |
| Strengths | Wide applicability, especially for polar, non-volatile pharmaceuticals; robust and reproducible quantification.[12][13] | High separation efficiency; definitive compound identification via mass spectra; high sensitivity for trace analysis.[6][14] |
| Limitations | Lower peak resolution than capillary GC; compound identification can be ambiguous without MS. | Limited to thermally stable and volatile compounds; potential for sample degradation at high temperatures. |
Decision Workflow: Choosing the Right Tool
The following workflow illustrates the logical process for selecting the appropriate analytical technique for purity assessment of a synthesized compound like this compound.
Caption: Decision workflow for selecting between HPLC and GC-MS.
Experimental Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is predicated on the principle that a non-polar stationary phase will retain the moderately polar analyte, which is then eluted by a polar mobile phase. It is the most common and robust approach for compounds of this class.[12][15]
Causality of Choices:
-
Column (C18): A C18 (octadecylsilane) column is a workhorse in pharmaceutical analysis. Its non-polar stationary phase provides excellent retention for aromatic compounds like this compound.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol. Water is the weak solvent. A gradient elution is chosen to ensure that any impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time with sharp peaks.
-
Detector (PDA): A Photodiode Array (PDA) detector is superior to a simple UV detector as it acquires the full UV-Vis spectrum for each point in the chromatogram. This allows for peak purity analysis and can help in the tentative identification of impurities by comparing their UV spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock solution (1 mg/mL).
-
Further dilute the stock solution 1:10 with the same diluent to obtain a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detector: Wavelength monitoring at 254 nm (for quantification) and spectral acquisition from 200-400 nm.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Examine the UV spectra of impurity peaks for tentative characterization.
-
Hypothetical HPLC Data:
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area |
| 1 | 4.5 | 15.2 | 0.76 |
| 2 (Main) | 8.9 | 1975.0 | 98.75 |
| 3 | 11.2 | 9.8 | 0.49 |
Experimental Protocol 2: Purity Assessment by GC-MS
This method is ideal for confirming the identity of the main peak and for identifying volatile or semi-volatile impurities with a high degree of certainty.[14][16]
Causality of Choices:
-
Column (DB-5ms): A 5% phenyl-methylpolysiloxane column is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatics.[17]
-
Injector Temperature: Set high enough to ensure rapid volatilization (280 °C) but not so high as to cause thermal degradation.
-
Temperature Program: A temperature ramp is essential to separate compounds with different boiling points. The program starts at a low temperature to trap volatile impurities and gradually increases to elute the main analyte and any less volatile impurities.
-
Mass Spectrometer (EI): Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared against spectral libraries for identification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Further dilute to a working concentration of approximately 50 µg/mL.
-
Transfer the final solution to a GC vial.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to determine retention times and relative peak areas.
-
Extract the mass spectrum for the main peak. Confirm the presence of the molecular ion (M+) and characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).
-
Perform a library search (e.g., NIST) on the mass spectra of any impurity peaks to aid in their identification.
-
Hypothetical GC-MS Data:
| Peak | Retention Time (min) | Key Mass Fragments (m/z) | Tentative ID | % Area |
| 1 | 7.2 | 77, 91, 106 | Toluene (solvent impurity) | 0.15 |
| 2 (Main) | 12.5 | 213/215 (M+), 184/186, 156, 105 | This compound | 99.50 |
| 3 | 13.1 | 292/294/296 | Dibrominated byproduct | 0.35 |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful and valid techniques for assessing the purity of synthesized this compound.
-
For routine quality control, quantification, and analysis of potentially non-volatile or thermally unstable impurities, HPLC with PDA detection is the superior choice. It is robust, highly reproducible, and directly applicable without concerns about thermal degradation.[13][18]
-
For definitive structural confirmation and the identification of unknown volatile or semi-volatile impurities, GC-MS is unparalleled. The structural information gleaned from the mass spectrum provides a much higher level of confidence in the identity of both the target compound and its contaminants.[6][10]
In a comprehensive drug development setting, these techniques are best used as complementary tools . HPLC would be employed for routine purity checks and release assays, while GC-MS would be invaluable during process development to identify specific impurities and for structural elucidation in cases of unexpected analytical results. The ultimate choice depends on a careful evaluation of the analytical goals, including the need for quantification, the level of certainty required for identification, and the available instrumentation.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. amptechfl.com [amptechfl.com]
- 3. innospk.com [innospk.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. smithers.com [smithers.com]
- 7. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 8. microbenotes.com [microbenotes.com]
- 9. oshadhi.co.uk [oshadhi.co.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chromtech.com [chromtech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. ovid.com [ovid.com]
- 16. dl.asminternational.org [dl.asminternational.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Comparative analysis of the anti-inflammatory properties of benzamide derivatives
This guide offers a comprehensive comparative analysis of the anti-inflammatory properties of various benzamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an in-depth understanding of the therapeutic potential of this versatile chemical scaffold. We will explore the nuanced structure-activity relationships, delve into the molecular mechanisms of action, and present detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Role of Benzamide Derivatives in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1] These compounds offer a promising avenue for the development of novel therapeutics that can modulate key inflammatory pathways with improved efficacy and safety profiles. This guide will provide a comparative analysis of their performance, supported by experimental evidence.
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory activity of benzamide derivatives is often evaluated through a combination of in vitro and in vivo assays. Below, we compare the efficacy of several notable derivatives based on available experimental data.
Table 1: Comparative Anti-Inflammatory Activity of Selected Benzamide and Benzimidazole Derivatives
| Compound | In Vitro Assay | In Vitro Results (IC50) | In Vivo Model | In Vivo Results (% Inhibition of Edema) | Reference |
| Metoclopramide (MCA) | TNF-α inhibition (LPS-induced in mice) | Dose-dependent | Lung edema in rats | Significant prevention at 3 x 50 mg/kg | [2][3] |
| 3-Chloroprocainamide (3-CPA) | TNF-α inhibition (LPS-induced in mice) | Dose-dependent | Lung edema in rats | Significant prevention at 3 x 50 mg/kg | [2][3] |
| Declopramide | NF-κB activation inhibition | Potent inhibitor | Not Specified | Not Specified | [4] |
| N-acetyl declopramide | NF-κB activation inhibition | Potent inhibitor | Not Specified | Not Specified | [4] |
| Parsalmide (5a) | COX-1/COX-2 inhibition | Inhibited both | Carrageenan-induced rat paw edema | Active in vivo | [5] |
| Compound 11b | COX-1/COX-2 inhibition | Inhibited both | Carrageenan-induced rat paw edema | Active in vivo, devoid of gastric effects | [5] |
| Compound 1H-30 | COX-2 inhibition | Enhanced inhibition vs. tolfenamic acid | CT26.WT tumor-bearing mice | Decreased tumor growth, down-regulated COX-2 | [6] |
| Benzimidazole Derivative (B2) | Luminol-enhanced chemiluminescence | IC50 lower than ibuprofen | Carrageenan-induced mice paw edema | Comparable to diclofenac sodium | [7] |
| Benzimidazole Derivative (B4) | Luminol-enhanced chemiluminescence | IC50 lower than ibuprofen | Carrageenan-induced mice paw edema | Comparable to diclofenac sodium | [7] |
| N-Pyrazolyl Benzamide (3d) | Not Specified | Not Specified | Carrageenan-induced rat paw edema | 84.09% inhibition | [8] |
Note: This table is a synthesis of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Key Mechanisms of Anti-Inflammatory Action
Benzamide derivatives exert their anti-inflammatory effects through various mechanisms, primarily by targeting key signaling pathways and enzymes involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9] Several N-substituted benzamides have been shown to inhibit NF-κB activation, thereby suppressing the downstream production of inflammatory mediators like TNF-α.[2][3][4] This inhibition can occur through mechanisms such as preventing the degradation of the inhibitory protein IκBβ.[4]
Below is a diagram illustrating the NF-κB signaling pathway and the point of intervention for benzamide derivatives.
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation and pain.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Several benzamide derivatives have been identified as inhibitors of COX-1 and/or COX-2.[5] Notably, some derivatives exhibit preferential inhibition of COX-2, which is the inducible isoform primarily involved in inflammation, potentially leading to a better safety profile with fewer gastrointestinal side effects.[6][10] The development of selective COX-2 inhibitors remains an active area of research for benzamide-based compounds.[10][11]
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of many inflammatory diseases. The inhibition of TNF-α production or its binding to its receptor is a validated therapeutic strategy.[12][13] Studies have demonstrated that benzamides like metoclopramide and 3-chloroprocainamide can inhibit the production of TNF-α in a dose-dependent manner.[2][3] This effect is often linked to the inhibition of the NF-κB pathway, as TNF-α is one of the genes transcribed under its control.[2]
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the benzamide scaffold. For the related benzimidazole scaffold, which shares structural similarities, substitutions at the N1, C2, C5, and C6 positions have been shown to greatly influence anti-inflammatory activity.[14][15][16] For instance, the addition of a chloride at the 3' position of the benzamide ring in procainamide creates declopramide, a compound that induces rapid apoptosis and inhibits NF-κB activation.[4] Further acetylation can modulate these activities.[4] A comprehensive understanding of these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anti-inflammatory agents.[17][18]
The core benzamide structure and key positions for modification are illustrated below.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are methodologies for key assays used in the evaluation of the anti-inflammatory properties of benzamide derivatives.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[7][19]
Protocol:
-
Animal Preparation: Male Wistar rats (180-200g) are fasted for 12 hours prior to the experiment with free access to water.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Dosing: The test compounds (e.g., 10 mg/kg) and a standard drug (e.g., diclofenac sodium, 10 mg/kg) are administered, typically intraperitoneally or orally. The control group receives the vehicle (e.g., saline).
-
Induction of Edema: Thirty minutes after dosing, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20]
Protocol:
-
Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a colorimetric or enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined.
The general workflow for screening the anti-inflammatory potential of benzamide derivatives is depicted below.
Conclusion and Future Directions
Benzamide derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory therapies. Their ability to modulate key inflammatory pathways, including NF-κB, COX, and TNF-α, provides multiple avenues for therapeutic intervention. The comparative analysis presented in this guide highlights the diverse efficacy and mechanisms of action within this chemical family. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity, particularly for COX-2 and specific components of the NF-κB pathway. A deeper understanding of the structure-activity relationships will be instrumental in designing next-generation anti-inflammatory drugs with enhanced therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of tumor necrosis factor-alpha (TNF-alpha)/TNF-alpha receptor binding by structural analogues of suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Bromo-2-methylbenzamide Analysis
In the landscape of pharmaceutical development and manufacturing, the purity and quality of chemical intermediates are paramount. 3-Bromo-2-methylbenzamide, a substituted benzamide, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its identity, purity, and impurity profile is not merely a procedural step but a foundational requirement for the safety and efficacy of the final drug product. The rigorous analysis of such intermediates necessitates robust, accurate, and reliable analytical methods.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of this compound. We will delve into the principles, methodologies, and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The core philosophy presented here is that no single analytical method is infallible. True analytical confidence is achieved through the cross-validation of orthogonal methods—techniques that measure the same analyte using fundamentally different separation and detection principles. This approach provides a self-validating system of checks and balances, ensuring the highest degree of scientific integrity.
The methodologies and validation frameworks discussed are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5]
Physicochemical Rationale for Method Selection
The molecular structure of this compound dictates the most appropriate analytical strategies. Its key features include:
-
Aromatic Benzene Ring: Provides a strong chromophore, making it ideally suited for UV detection in HPLC.
-
Amide Functional Group: Introduces polarity and hydrogen bonding capabilities, influencing its solubility and chromatographic retention. Amide groups are generally non-ionizable under typical chromatographic conditions.[6]
-
Bromine and Methyl Substituents: These groups influence the molecule's volatility, polarity, and mass spectral fragmentation pattern.
Based on these characteristics, two primary orthogonal techniques are selected for this guide:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for pharmaceutical analysis. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase (polarity). It is ideal for quantifying thermally unstable or non-volatile compounds like benzamides.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates analytes based on their volatility and interaction with a stationary phase in a gaseous state. It offers unparalleled specificity through mass spectral identification.[10][11][12] While amides can sometimes be challenging for GC due to their lower volatility and potential for thermal degradation, a well-developed method provides an excellent orthogonal confirmation.
Primary Analytical Technique: HPLC-UV
Causality: HPLC is chosen as the primary quantitative technique due to its high precision, robustness, and suitability for the non-volatile, UV-active nature of this compound. A reversed-phase method, using a non-polar stationary phase (like C18) and a polar mobile phase, is the logical starting point for retaining and separating this moderately polar aromatic amide.
Detailed Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (analytical grade).
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). Rationale: The acidic modifier sharpens peaks by suppressing the ionization of any potential acidic or basic impurities.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is commonly effective for aromatic compounds, but a full PDA scan should be run initially to determine the absorbance maximum.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration using the same diluent.
-
Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is selected as the orthogonal method because its separation mechanism (volatility) is fundamentally different from HPLC's (polarity). This provides a powerful cross-check on purity. The mass spectrometer adds a layer of absolute confirmation, allowing for the identification of the main peak and any co-eluting impurities that might be missed by UV detection alone.
Detailed Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass selective detector (MSD).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Dichloromethane (GC grade).
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C. Rationale: Hot enough to ensure volatilization without causing degradation.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injection Mode: Split (50:1 ratio).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50 - 350 amu.
-
-
Sample Preparation:
-
Standard/Sample Solution: Prepare a 1.0 mg/mL solution in Dichloromethane.
-
The Cross-Validation Framework
The objective of cross-validation is to demonstrate that each analytical procedure is suitable for its intended purpose and that both methods produce congruent results.[13][14][15] This process is guided by the ICH Q2(R1) and USP <1225> standards, which outline the necessary validation characteristics.[2][3][4][5][16]
Comparative Data Summary
The performance of each method is evaluated against the validation parameters defined by ICH Q2(R1). The results from analyzing the same batch of this compound are then compared.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Rationale for Comparison |
| Specificity | Peak purity assessed by PDA detector. No interference from placebo or known impurities at the principal peak's retention time. | Mass spectrum of the peak confirms the molecular weight and fragmentation pattern of this compound. Unequivocal identification. | GC-MS provides superior specificity. A pure HPLC peak could still contain a co-eluting impurity with a similar UV spectrum, whereas GC-MS would likely distinguish it by mass.[17] |
| Linearity (r²) | ≥ 0.999 over a range of 50-150% of the nominal concentration. | ≥ 0.998 over a similar range. | Both methods should demonstrate excellent linearity. HPLC often shows slightly better correlation coefficients for routine quantification. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery from spiked placebo samples at three concentration levels. | 97.0% - 103.0% recovery from spiked matrix. | The acceptance criteria are similar. Any significant deviation between the two methods would warrant an investigation into sample preparation or matrix effects. |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 3.0% | HPLC typically offers higher precision (lower Relative Standard Deviation) due to the stability of the liquid phase and detector, making it preferable for final product assay. |
| Limit of Quantitation (LOQ) | ~0.05% of nominal concentration. | ~0.02% of nominal concentration. | GC-MS can often achieve lower detection and quantitation limits, making it superior for trace impurity analysis. |
| Robustness | Method is unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). | Method is unaffected by small changes in oven ramp rate (±2 °C/min) and carrier gas flow (±0.1 mL/min). | Both methods must be shown to be reliable under the typical variations of a quality control environment. |
| Assay Result | Example: 99.6% | Example: 99.5% (Total Ion Chromatogram area %) | The final assay results from both methods should be in close agreement. A significant discrepancy (>0.5%) would indicate a potential issue with one of the methods (e.g., an undetected co-eluting impurity in HPLC). |
Synthesis and Conclusion
The cross-validation of HPLC-UV and GC-MS methods provides a robust and scientifically sound strategy for the analysis of this compound.
-
HPLC-UV stands out as the superior technique for routine quantification and assay due to its high precision, ease of use, and suitability for the compound's physicochemical properties.
-
GC-MS serves as the ideal orthogonal method for identity confirmation and impurity profiling . Its high specificity and sensitivity ensure that what is being measured by HPLC is indeed the correct compound and that no significant impurities are being missed.
By employing both techniques, a comprehensive analytical picture is formed. The HPLC method provides the precise quantitative data required for batch release, while the GC-MS method provides the unequivocal structural confirmation that underpins it. This dual approach ensures that the analytical control strategy is not merely following a protocol but is a self-validating system that guarantees the quality of this critical pharmaceutical intermediate. This framework aligns with the principles of the analytical procedure lifecycle, moving beyond a one-time validation event to a continuous verification of analytical capability.[18][19][20]
References
- 1. fda.gov [fda.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. uspbpep.com [uspbpep.com]
- 6. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Sigma-Aldrich [sigmaaldrich.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. jordilabs.com [jordilabs.com]
- 15. database.ich.org [database.ich.org]
- 16. drugfuture.com [drugfuture.com]
- 17. fda.gov [fda.gov]
- 18. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 19. investigationsquality.com [investigationsquality.com]
- 20. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methylbenzamide
This guide provides a comprehensive operational and disposal plan for 3-Bromo-2-methylbenzamide (CAS No. 919363-09-0), designed for researchers and professionals in laboratory settings. The central tenet of responsible chemical management is that no procedure should begin without a clear plan for the disposal of all generated waste.[1] This document synthesizes regulatory standards with practical laboratory experience to ensure safety, compliance, and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound is not widely published, data from structurally similar compounds and general chemical principles allow for a robust risk assessment. The primary hazards are categorized according to the Globally Harmonized System (GHS).
Table 1: GHS Hazard Classification for this compound and Analogues
| Hazard Class | GHS Category | Hazard Statement | Representative Sources |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4][5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][3][4][5][6][7] |
Causality of Hazards:
-
Irritation: The benzamide functional group, combined with the halogen (bromine), can interact with proteins and lipids in the skin, eyes, and respiratory tract, leading to irritation.
-
Toxicity: If ingested, the compound can be metabolized, potentially leading to systemic effects.
-
Environmental Risk: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment. It should not be released into the environment or sewer systems.[2][3]
Incompatibilities: To prevent dangerous reactions, this compound waste must be kept separate from strong oxidizing agents.[8] Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[3][8]
Operational Plan: Waste Segregation and Collection at the Point of Generation
Proper disposal begins in the laboratory at the moment waste is generated. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach to hazardous waste management.[9] The following protocols ensure compliance and safety.
Protocol 2.1: Collection of Solid this compound Waste
This applies to unused reagents, reaction byproducts, or contaminated consumables (e.g., weighing paper, gloves).
-
Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Designated Waste Container: Use a clearly labeled, sealable container designated for "Hazardous Solid Waste." The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust. A chemical fume hood should be used if there is a risk of aerosolization.[7]
-
Labeling: The container must be affixed with a "Hazardous Waste" label.[10] This label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
The date waste was first added (accumulation start date).
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
-
Storage: Securely close the container and place it in a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation and under the control of laboratory personnel.[12]
Protocol 2.2: Collection of Liquid Waste Containing this compound
This applies to reaction mixtures, mother liquors from crystallization, or solutions used for rinsing glassware.
-
PPE: Wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat. All transfers should occur within a certified chemical fume hood.[10]
-
Waste Stream Segregation: This is a critical step. Because this compound is a halogenated compound, it must be collected in a container specifically designated for "Halogenated Organic Waste." [1][13] Mixing this with non-halogenated waste streams increases disposal costs and complexity.
-
Container Selection: Use a sealable, chemically compatible liquid waste container (e.g., a plastic-coated glass or HDPE carboy) fitted with a screw cap.
-
Transfer: Using a funnel, carefully pour the liquid waste into the designated container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling: Label the container as described in Protocol 2.1, specifying "Halogenated Organic Liquid Waste" and listing all chemical components and their approximate concentrations.
-
Storage: Keep the container tightly closed when not in use and store it in the SAA, preferably within a secondary containment bin to mitigate potential spills.[1][12]
Disposal Plan: Final Disposition and Regulatory Compliance
Once waste containers are full, they must be transferred for final disposal according to institutional and federal regulations.
Step-by-Step Disposal Workflow
-
Contact EHS: When a waste container in the SAA is full, contact your institution's Environmental Health & Safety (EHS) department for a waste pickup.[11] Do not move the waste to a central storage area yourself unless specifically trained and authorized.
-
Waste Manifest: For transport off-site, a hazardous waste manifest is required to track the waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] This is typically handled by the EHS department.
-
Final Disposal Method: The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a licensed TSDF.[5] This process is conducted in specialized incinerators equipped with scrubbers to neutralize acidic gases (like HBr) generated during combustion, ensuring complete destruction of the hazardous compound.
-
Management of "Empty" Containers: A container that held this compound is not considered "empty" by RCRA standards until all possible material has been removed.[1] For acutely hazardous materials, this often requires triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and handling of waste generated from work with this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aaronchem.com [aaronchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. epa.gov [epa.gov]
A Guide to the Safe Handling of 3-Bromo-2-methylbenzamide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, in-depth protocol for the safe handling, use, and disposal of 3-Bromo-2-methylbenzamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical step. Our commitment is to empower researchers with the knowledge to maintain a secure and efficient laboratory environment.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the inherent risks associated with this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2][3]
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
-
Acute Oral Toxicity (H302): Some safety data sheets indicate that it may be harmful if swallowed.[2][3]
The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach, treating it with the respect due to a substance with known irritant properties and potential for further, uncharacterized hazards.[2]
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure is to use robust engineering controls that contain the chemical at its source.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any procedures that could generate dust or aerosols, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable and serves to prevent the inhalation of airborne particles, directly addressing the respiratory irritation hazard (H335).
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][6]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in any area where this chemical is handled.[2][7]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls are properly used, PPE provides a crucial final barrier against exposure. The selection of appropriate PPE is not merely a suggestion but a requirement based on the specific hazards of this compound.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[4][6][8][9] | Directly mitigates the risk of serious eye irritation (H319) from accidental splashes or contact with airborne particles. |
| Skin and Body Protection | A flame-retardant laboratory coat, fully fastened. Chemical-resistant gloves (e.g., nitrile rubber).[4][10] | Prevents direct skin contact, which can cause irritation (H315). The lab coat protects the body, and gloves are the primary defense for the hands, which are most likely to come into contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if work cannot be conducted in a fume hood or if dust is generated during spill cleanup.[2][7][10] | This is a secondary control to protect against respiratory irritation (H335) in situations where engineering controls are insufficient or during emergencies. |
| Foot Protection | Closed-toe shoes made of a substantial material.[4] | Protects feet from spills and falling objects. |
Step-by-Step Operational Protocol for Handling
This protocol provides a systematic workflow for handling this compound, from receipt to disposal, ensuring safety at every stage.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
1. Preparation and Pre-Handling Checks
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational, with the sash at the appropriate height. Check that the eyewash station and safety shower are accessible.[7]
-
Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
2. Handling the Compound (Inside the Fume Hood)
-
Weighing: To prevent the generation of dust, handle the solid carefully. Use a spatula to transfer the compound to a tared weigh boat or directly into the reaction vessel.[10] Avoid any actions that could cause the solid to become airborne.
-
Transfers: If transferring the solid, do so slowly and close to the work surface to minimize dust.
-
Storage Between Uses: When not in use, ensure the container is tightly closed to prevent accidental spills or contamination.[3][6]
3. Storage of this compound
-
Location: Store the compound in a cool, dry, and well-ventilated area.[2][6]
-
Container: Keep the container tightly sealed.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[11][12]
Spill and Emergency Procedures
1. Small Spills (Inside a Fume Hood)
-
Containment: If a small amount of solid is spilled inside the fume hood, carefully sweep it up using a brush and dustpan. Avoid creating dust.[3][13]
-
Collection: Place the collected material into a sealed, labeled container for hazardous waste disposal.[13]
-
Decontamination: Wipe the area with a suitable solvent and then wash with soap and water.
2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][14]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection
-
Solid Waste: Any unused compound, contaminated PPE (gloves, etc.), and spill cleanup materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Empty Containers: The original container, even if "empty," will contain residual chemical. The first rinse of the container should be collected as hazardous waste.[15] After thorough rinsing, the label should be defaced, and the container can be disposed of as solid waste.[15]
2. Final Disposal
-
Licensed Disposal Service: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[12][13] Do not pour any waste down the drain or dispose of it in regular trash.[2][14]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their own safety and the integrity of their work. This protocol is designed to be a living document, adaptable to specific experimental contexts while maintaining an unyielding commitment to safety.
References
- 1. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aaronchem.com [aaronchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



